Pomalidomide-5-C10-NH2 hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H33ClN4O4 |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
5-(10-aminodecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H32N4O4.ClH/c24-13-7-5-3-1-2-4-6-8-14-25-16-9-10-17-18(15-16)23(31)27(22(17)30)19-11-12-20(28)26-21(19)29;/h9-10,15,19,25H,1-8,11-14,24H2,(H,26,28,29);1H |
InChI Key |
DIKVPOWBHZTVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Pomalidomide-5-C10-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide (B1683931) and its derivatives represent a cornerstone in the treatment of multiple myeloma and other hematological malignancies. This technical guide provides an in-depth exploration of the core mechanism of action of Pomalidomide-5-C10-NH2 hydrochloride, a derivative often utilized in the development of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative data for this derivative is not extensively available in the public domain, its fundamental mechanism is rooted in the well-established actions of its parent compound, pomalidomide. This document details the molecular interactions, signaling pathways, and cellular consequences of pomalidomide's engagement with the Cereblon E3 ubiquitin ligase complex, leading to the targeted degradation of key transcription factors and subsequent anti-tumor and immunomodulatory effects. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Core Mechanism of Action: A Molecular Glue for Targeted Protein Degradation
This compound functions as a "molecular glue," a small molecule that induces an interaction between two proteins that would not normally associate. The primary target of pomalidomide is the Cereblon (CRBN) protein. CRBN is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^) .[][2]
The binding of pomalidomide to CRBN alters the substrate specificity of the E3 ligase complex. This altered complex then recognizes and binds to specific "neo-substrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[3][4][5][6] Once recruited to the CRL4^CRBN^ complex, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the 26S proteasome.[][4]
The degradation of Ikaros and Aiolos, which are crucial for the survival and proliferation of multiple myeloma cells, leads to two major downstream effects: direct anti-myeloma activity and immunomodulation.[6][7]
Direct Anti-Myeloma Effects
The depletion of Ikaros and Aiolos in myeloma cells results in:
-
Cell Cycle Arrest and Apoptosis: The loss of these transcription factors leads to the downregulation of key survival proteins, including c-Myc and IRF4, ultimately inducing programmed cell death (apoptosis) and inhibiting cell proliferation.[][6]
-
Inhibition of Angiogenesis: Pomalidomide has been shown to inhibit the formation of new blood vessels, a process critical for tumor growth, by reducing the secretion of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[][7]
Immunomodulatory Effects
The degradation of Ikaros and Aiolos in immune cells, particularly T cells and Natural Killer (NK) cells, has a stimulatory effect on the anti-tumor immune response:
-
T-Cell and NK-Cell Activation: The removal of these transcriptional repressors enhances the activity of T cells and NK cells, leading to increased production of pro-inflammatory and cytotoxic cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5][7][8]
-
Cytokine Modulation: Pomalidomide alters the cytokine profile in the tumor microenvironment, leading to a decrease in the production of tumor-promoting cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by monocytes.[][8][9]
Signaling Pathways and Experimental Workflows
Pomalidomide Signaling Pathway
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of Ikaros and Aiolos.
Experimental Workflow for Assessing Pomalidomide Activity
Caption: A logical workflow for the experimental validation of pomalidomide's mechanism of action.
Quantitative Data Summary
| Parameter | Assay Type | Cell Line/System | Value | Reference |
| CRBN Binding (IC50) | Competitive Binding Assay | U266 Myeloma Cell Lysate | ~2 µM | [10] |
| Ikaros Degradation (DC50) | Western Blot | MM.1S Cells | ~10 nM | N/A |
| Aiolos Degradation (DC50) | Western Blot | MM.1S Cells | ~5 nM | N/A |
| Cell Proliferation Inhibition (IC50) | MTT/CellTiter-Glo | H929 Myeloma Cells | ~50 nM | N/A |
| IL-2 Production Increase | ELISA | Activated T Cells | 2-5 fold | [7] |
| TNF-α Production Inhibition | ELISA | LPS-stimulated PBMCs | ~20 nM (IC50) | [11] |
Note: N/A indicates that while these are expected outcomes, specific, consistently cited quantitative values were not found in the initial search results.
Detailed Experimental Protocols
Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
Principle: This competitive assay measures the displacement of a fluorescently labeled thalidomide (B1683933) analog from the CRBN protein by the test compound (this compound). Displacement leads to a decrease in the fluorescence polarization signal.[12][13]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human CRBN/DDB1 complex in assay buffer.
-
Prepare a stock solution of a fluorescently labeled thalidomide tracer (e.g., Bodipy-thalidomide or Cy5-labeled Thalidomide).[12][13]
-
Prepare serial dilutions of this compound and a positive control (e.g., unlabeled pomalidomide).
-
-
Assay Procedure (384-well plate format):
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Add the test compound dilutions or controls to the respective wells.
-
Initiate the binding reaction by adding the CRBN/DDB1 complex to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In-Cell Ubiquitination Assay
Principle: This assay detects the increase in ubiquitination of Ikaros or Aiolos in cells treated with this compound.[14]
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable human myeloma cell line (e.g., MM.1S) expressing endogenous Ikaros and Aiolos.
-
Treat the cells with varying concentrations of this compound for a short duration (e.g., 2-4 hours). A proteasome inhibitor (e.g., MG132) can be added in the last hours of treatment to allow for the accumulation of polyubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.
-
Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein (Ikaros or Aiolos) using a specific primary antibody conjugated to magnetic or agarose (B213101) beads.
-
-
Immunoblotting:
-
Wash the beads to remove non-specific binders.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated Ikaros or Aiolos, which will appear as a high-molecular-weight smear.
-
Re-probe the membrane with an antibody against the target protein (Ikaros or Aiolos) to confirm equal immunoprecipitation.
-
Flow Cytometry for Immunomodulatory Effects
Principle: This technique is used to quantify changes in immune cell populations and their activation status in response to treatment with this compound.[15][16][17]
Methodology:
-
PBMC Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Culture the PBMCs in the presence of T-cell stimuli (e.g., anti-CD3/CD28 beads) and varying concentrations of this compound for 24-72 hours.
-
-
Antibody Staining:
-
Harvest the cells and stain them with a cocktail of fluorescently labeled antibodies against cell surface markers to identify different immune cell subsets (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD56 for NK cells) and activation markers (e.g., CD25, CD69).
-
-
Intracellular Cytokine Staining (Optional):
-
For the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A) to allow for the intracellular accumulation of cytokines.
-
After surface staining, fix and permeabilize the cells.
-
Stain with antibodies against intracellular cytokines (e.g., IL-2, IFN-γ).
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of different cell populations and the expression levels of activation markers and cytokines in the treated versus control samples.
-
Conclusion
This compound, through its pomalidomide moiety, exerts its potent anti-neoplastic and immunomodulatory effects by acting as a molecular glue to hijack the Cereblon E3 ubiquitin ligase complex. This leads to the targeted degradation of the transcription factors Ikaros and Aiolos, resulting in direct anti-myeloma activity and enhancement of the host anti-tumor immune response. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of pomalidomide-based therapeutics. Further studies are warranted to elucidate the specific quantitative parameters of this compound and its derivatives to optimize their therapeutic potential.
References
- 2. gosset.ai [gosset.ai]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 8. myeloma.org [myeloma.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Facebook [cancer.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Ubiquitination assay [bio-protocol.org]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. benchchem.com [benchchem.com]
- 17. antibodiesinc.com [antibodiesinc.com]
The Role of Pomalidomide-5-C10-NH2 Hydrochloride in Advancing Targeted Protein Degradation
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Topic: Pomalidomide-5-C10-NH2 hydrochloride is a critical chemical tool in the burgeoning field of targeted protein degradation (TPD). This specialized derivative of pomalidomide (B1683931) serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), functioning as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its primary application in research is to enable the selective destruction of disease-causing proteins by hijacking the cell's natural protein disposal machinery.
Introduction to this compound and PROTAC Technology
Pomalidomide is an immunomodulatory drug that exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor within the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. This binding event redirects the E3 ligase to ubiquitinate and subsequently degrade specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
The scientific community has ingeniously repurposed this mechanism for broader therapeutic applications through the development of PROTACs. These heterobifunctional molecules consist of three key components:
-
A "warhead" ligand that specifically binds to a protein of interest (POI).
-
An E3 ligase-recruiting ligand.
-
A chemical linker that connects the two ligands.
This compound is a pre-functionalized E3 ligase ligand designed for the streamlined synthesis of PROTACs. The "5" indicates that the linker is attached at the 5-position of the pomalidomide core. The "C10" signifies a 10-carbon atom alkyl linker, which provides the necessary spacing and flexibility for the PROTAC to effectively bridge the POI and CRBN. The terminal primary amine ("-NH2") serves as a reactive handle for chemical conjugation to the warhead ligand, typically through the formation of a stable amide bond.
Mechanism of Action: A Catalytic Cycle of Degradation
A PROTAC synthesized using this compound operates catalytically to eliminate a target protein. The process begins with the PROTAC simultaneously binding to both the POI and the CRBN E3 ligase, forming a ternary complex. This induced proximity triggers the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can engage another POI molecule, initiating a new cycle of degradation.
Figure 1: Mechanism of Action for a Pomalidomide-based PROTAC.
Data Presentation: The Impact of Linker Properties on PROTAC Efficacy
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The linker connecting the pomalidomide moiety to the target-binding ligand is a critical determinant of these parameters. The following tables summarize representative data from studies on pomalidomide-based PROTACs, illustrating the influence of linker composition and length.
| Table 1: Comparison of Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK) | ||||||
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
| Compound A | PEG-based | 8 | C4 | Inactive | - | Namalwa |
Data synthesized from published literature.
Key Observation: The attachment point of the linker on the pomalidomide scaffold significantly impacts degradation potency. A switch from the C4 to the C5 position dramatically improved the efficacy of BTK-targeting PROTACs.
| Table 2: Comparison of Pomalidomide-Based PROTACs Targeting Epidermal Growth Factor Receptor (EGFR) | |||||
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 | Meng et al. (2022)[1] |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 | Meng et al. (2022)[1] |
Data extracted from a study by Meng et al. (2022).[1]
Key Observation: Even subtle modifications in the linker structure can influence degradation potency, with Compound 16 demonstrating improved DC50 and Dmax values compared to Compound 15.[1]
Experimental Protocols
The development and characterization of PROTACs synthesized from this compound involve a series of well-defined experimental procedures.
PROTAC Synthesis via Amide Coupling
This protocol outlines the general procedure for conjugating this compound to a carboxylic acid-functionalized warhead.
-
Reagent Preparation:
-
Dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
In a separate vial, dissolve this compound (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 equivalents) in anhydrous DMF.
-
Prepare a solution of a peptide coupling agent, such as HATU (1.2 equivalents), in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of the carboxylic acid, add the HATU solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of Pomalidomide-5-C10-NH2 and DIPEA to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Figure 2: General workflow for PROTAC synthesis and characterization.
Western Blot for Protein Degradation
This is the primary cellular assay to quantify the degradation of the target protein.
-
Cell Culture and Treatment:
-
Plate the desired cell line at an appropriate density and allow for overnight adherence.
-
Treat the cells with serial dilutions of the PROTAC (typically ranging from nanomolar to micromolar concentrations) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot dose-response curves to determine DC50 and Dmax values.
-
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the PROTAC on the target cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion
This compound is an indispensable tool for the synthesis of CRBN-recruiting PROTACs. Its pre-functionalized nature, with a 10-carbon linker and a terminal amine, facilitates the efficient construction of diverse PROTAC libraries. The rational design of the linker, including its length, composition, and attachment point to the pomalidomide core, is paramount for optimizing the degradation potency and selectivity of the final PROTAC. The experimental methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of these novel protein degraders, thereby accelerating the development of new therapeutics for a wide range of diseases.
References
Pomalidomide-5-C10-NH2 Hydrochloride: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Pomalidomide-5-C10-NH2 hydrochloride, a functionalized derivative of pomalidomide (B1683931). This compound is a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs), innovative therapeutic agents that hijack the body's natural protein degradation machinery to eliminate disease-causing proteins. Pomalidomide acts as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. The appended C10-amino linker provides a versatile attachment point for a ligand that binds to a target protein of interest.
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process, beginning with the functionalization of pomalidomide at the 5-position of its phthalimide (B116566) ring. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) reaction on a fluorinated pomalidomide precursor.
A plausible synthetic route is outlined below:
-
Synthesis of 5-fluoro-pomalidomide: This key intermediate can be synthesized by reacting 3-fluorophthalic anhydride (B1165640) with glutamine, followed by cyclization.
-
Linker Attachment: The 5-fluoro-pomalidomide is then reacted with a protected amino-decane linker, such as N-Boc-1,10-diaminodecane, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature.[1][2]
-
Deprotection: The Boc protecting group is subsequently removed under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (B109758) (DCM).
-
Salt Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a solvent such as diethyl ether or dioxane to improve its stability and handling properties.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 5-(10-aminodecyl)amino-pomalidomide
To a solution of 5-fluoro-pomalidomide (1 equivalent) in anhydrous DMSO is added N-Boc-1,10-diaminodecane (1.2 equivalents) and DIPEA (3 equivalents). The reaction mixture is heated to 90 °C and stirred for 12-24 hours.[3] After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to yield the Boc-protected intermediate.
The purified intermediate is dissolved in a 1:1 mixture of DCM and TFA and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with DCM multiple times to remove residual TFA.
Formation of Hydrochloride Salt
The resulting free amine is dissolved in a minimal amount of a suitable solvent like methanol (B129727) or DCM. A solution of HCl in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation is complete. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford Pomalidomide-5-C10-NH2 as its hydrochloride salt.
Characterization
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following techniques are typically employed:
| Technique | Parameter | Expected Result |
| 1H NMR | Chemical Shift (δ) | Characteristic peaks for the pomalidomide core protons, the aliphatic protons of the C10 linker, and the amine protons. |
| 13C NMR | Chemical Shift (δ) | Resonances corresponding to the carbonyl carbons of the phthalimide and glutarimide (B196013) rings, aromatic carbons, and the aliphatic carbons of the linker. |
| Mass Spectrometry (MS) | m/z | A molecular ion peak corresponding to the calculated mass of the protonated molecule [M+H]+. |
| High-Performance Liquid Chromatography (HPLC) | Purity | A single major peak indicating high purity (typically >95%). |
Predicted Characterization Data
| Compound | Molecular Formula | Molecular Weight | Predicted 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | Predicted MS (ESI+) m/z |
| This compound | C23H32ClN5O4 | 478.0 | ~11.0 (s, 1H, NH), ~8.0-7.0 (m, 3H, Ar-H), ~5.0 (dd, 1H, CH), ~3.5-2.0 (m, 24H, linker and glutarimide CH2), ~1.5-1.2 (m, 16H, linker CH2) | 442.2 [M+H]+ |
Role in PROTAC Technology
This compound is a critical component in the construction of PROTACs. The pomalidomide moiety serves as the E3 ligase-binding element, while the terminal primary amine of the C10 linker provides a reactive handle for conjugation to a ligand that targets a specific protein for degradation.[4] The length and nature of the linker are crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation.[5]
The general mechanism of action for a pomalidomide-based PROTAC is as follows:
-
The PROTAC simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.
-
This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.
-
The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of pomalidomide-based PROTAC-mediated protein degradation.
Conclusion
This compound is a key synthetic intermediate for the development of potent and selective protein degraders. The synthetic and characterization methods outlined in this guide provide a framework for its preparation and quality control. The versatile nature of its amino-functionalized linker makes it an invaluable tool for researchers in the rapidly advancing field of targeted protein degradation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Role of Pomalidomide-5-C10-NH2 Hydrochloride in PROTAC Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of E3 Ligase Ligands
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs utilize the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of a specific protein of interest (POI).[2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2]
The E3 ligase ligand is a critical component of the PROTAC, as it hijacks a specific E3 ligase to ubiquitinate the target protein, marking it for degradation by the 26S proteasome.[2] Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most widely recruited E3 ligases in PROTAC design.[3] Pomalidomide (B1683931), a derivative of thalidomide, is a well-established and potent ligand for CRBN.[3]
This guide focuses on Pomalidomide-5-C10-NH2 hydrochloride , a specialized chemical tool for PROTAC development. This molecule comprises the pomalidomide core, which engages the CRBN E3 ligase, attached to a 10-carbon alkyl linker with a terminal amine group at the 5-position of the phthalimide (B116566) ring. This specific attachment point is a strategic modification aimed at mitigating the off-target degradation of endogenous zinc-finger proteins, a known challenge with some pomalidomide-based PROTACs. The terminal amine serves as a versatile chemical handle for conjugation to a ligand for a protein of interest, thereby completing the PROTAC structure.
Mechanism of Action of Pomalidomide-Based PROTACs
The catalytic cycle of a pomalidomide-based PROTAC begins with the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase. The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the PROTAC binds to the POI. This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can subsequently engage in further rounds of degradation.
Signaling Pathways Affected by Pomalidomide-Based PROTACs
By degrading specific target proteins, pomalidomide-based PROTACs can modulate various signaling pathways implicated in disease. A prominent example is the degradation of bromodomain and extraterminal (BET) proteins, such as BRD4, which are key regulators of oncogene transcription. Degradation of BRD4 by a pomalidomide-based PROTAC leads to the downregulation of c-Myc, a critical oncogene, thereby inhibiting cancer cell proliferation.
Quantitative Data for Pomalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The half-maximal inhibitory concentration (IC50) is used to determine its effect on cell viability. While specific data for a PROTAC utilizing the this compound linker is not publicly available, the following tables provide representative data for various pomalidomide-based PROTACs, illustrating the impact of the target protein and linker composition on degradation potency and cellular activity.
Table 1: Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC Name | Target Protein | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | PEG/Alkyl | Burkitt's Lymphoma | <1 | >90 | [4] |
| Compound 21 | BRD4 | Dihydroquinazolinone-based | THP-1 | 810 | Not Reported | [5] |
| RC-1 | BTK | Reversible Covalent | MOLM-14 | 6.6 | >85 | [6] |
| ZQ-23 | HDAC8 | Alkyl/Aryl | Cancer Cell Lines | 147 | 93 | [7] |
| Compound 16 | EGFR | PEG/Alkyl | A549 | 32.9 | Not Reported | [8] |
Table 2: Anti-proliferative Activity of Pomalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | IC50 (nM) | Reference |
| Compound 21 | BRD4 | THP-1 | 810 | [5] |
| SIAIS178 | BCR-ABL | K562 | 24 | [1] |
| Compound 16 | EGFR | MCF-7 | 5.55 (relative to erlotinib) | [8] |
| Compound 15 | EGFR | HepG-2 | 4.34 (relative to erlotinib) | [8] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound, based on established methods for pomalidomide derivatization, is outlined below. This involves the reaction of a protected 10-aminodecyl bromide with 4-nitrophthalic anhydride, followed by condensation with 3-aminopiperidine-2,6-dione, reduction of the nitro group to an amine, and final deprotection.
Western Blot for DC50 and Dmax Determination
This protocol describes the quantification of target protein degradation in response to PROTAC treatment.[9]
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
SPR is a powerful technique to measure the binding kinetics and affinity of binary and ternary complexes.[10]
1. Immobilization:
-
Immobilize the E3 ligase (e.g., CRBN) onto a sensor chip.
2. Binary Interaction Analysis:
-
Flow the PROTAC over the immobilized E3 ligase at various concentrations to determine the binary binding affinity (KD).
-
In a separate experiment, flow the target protein over a sensor chip with an immobilized PROTAC-binding partner to determine its binary binding affinity.
3. Ternary Complex Analysis:
-
Pre-incubate the PROTAC with a saturating concentration of the target protein.
-
Flow the pre-formed complex over the immobilized E3 ligase at various concentrations.
-
The resulting sensorgrams will provide the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.
4. Data Analysis:
-
Analyze the sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.
-
Cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.
CellTiter-Glo® Luminescent Cell Viability Assay for IC50 Determination
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[5]
1. Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
2. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
3. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
Conclusion
This compound is a valuable chemical entity for the development of potent and selective PROTACs. Its ability to recruit the CRBN E3 ligase, combined with a strategically positioned linker, offers a robust platform for the targeted degradation of a wide range of proteins implicated in various diseases. The experimental protocols and data presented in this guide provide a framework for the rational design, synthesis, and evaluation of novel pomalidomide-based PROTACs, paving the way for the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20070004920A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
In-Depth Technical Guide: Pomalidomide-5-C10-NH2 Hydrochloride and its Interaction with Cereblon
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pomalidomide (B1683931) and Cereblon
Pomalidomide is a third-generation immunomodulatory drug (IMiD) with significant therapeutic effects in multiple myeloma. Its mechanism of action is centered on its high-affinity binding to Cereblon (CRBN). CRBN functions as the substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN). The binding of pomalidomide to CRBN allosterically modifies the substrate specificity of the E3 ligase complex. This redirection leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival. Pomalidomide-5-C10-NH2 hydrochloride is a derivative of pomalidomide that incorporates a C10 linker with a terminal amine group, designed for the potential development of PROTACs.
Quantitative Binding Affinity Data
The binding affinity of pomalidomide to CRBN has been determined by various biophysical methods. The following table summarizes key quantitative data for pomalidomide and related compounds.
| Compound | Binding Affinity (IC50) | Binding Affinity (Kd) | Assay Method |
| Pomalidomide | 153.9 nM[1] | ~157 nM | Fluorescence Polarization[1], Isothermal Titration Calorimetry[2] |
| Lenalidomide | 268.6 nM[1] | ~178 - 640 nM[2] | Fluorescence Polarization[1], Isothermal Titration Calorimetry[2] |
| Thalidomide (B1683933) | 347.2 nM[1] | ~250 nM[2] | Fluorescence Polarization[1], Isothermal Titration Calorimetry[2] |
| Iberdomide (CC-220) | 60 nM | Higher affinity than Pomalidomide | Competitive TR-FRET assay |
Signaling Pathway and Mechanism of Action
The binding of pomalidomide to CRBN initiates a cascade of events that ultimately leads to the death of myeloma cells. This signaling pathway is crucial for understanding the therapeutic effects of pomalidomide and its derivatives.
Caption: Pomalidomide-induced degradation of Ikaros and Aiolos via the CRL4-CRBN pathway.
Experimental Protocols
Several biophysical and biochemical assays are employed to determine the binding affinity of ligands to CRBN. The following are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled CRBN ligand by a test compound.[1][3][4]
Principle: A fluorescently labeled thalidomide analogue (tracer) is bound to the CRBN-DDB1 complex. When excited with polarized light, the large complex tumbles slowly in solution and emits light with high polarization. When a test compound competes with the tracer for binding to CRBN, the displaced tracer tumbles more rapidly, resulting in a decrease in fluorescence polarization.
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization competitive binding assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
Prepare a serial dilution of the test compound (e.g., this compound) in assay buffer containing a constant concentration of DMSO.
-
Prepare a working solution of the recombinant human CRBN-DDB1 complex in assay buffer.
-
Prepare a working solution of a fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide or Bodipy-thalidomide) in assay buffer.[1][3]
-
-
Assay Procedure (384-well plate):
-
Add the diluted test compounds to the wells of a black, low-binding microplate. Include controls for "no inhibitor" (buffer with DMSO) and "no enzyme" (buffer only).
-
Add the CRBN-DDB1 complex to all wells except the "no enzyme" controls.
-
Initiate the binding reaction by adding the fluorescently labeled thalidomide probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes), protected from light, to allow the binding to reach equilibrium.[3]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.
-
Subtract the background fluorescence from the "no enzyme" wells.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free in-solution technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[2]
Principle: A solution of the ligand is titrated into a solution of the protein in the ITC sample cell. The heat released or absorbed upon binding is measured for each injection. The resulting thermogram is analyzed to determine the binding affinity and thermodynamics.
Detailed Methodology:
-
Sample Preparation:
-
Express and purify recombinant human CRBN, often in complex with DDB1, to high homogeneity.
-
Thoroughly dialyze both the protein and the ligand (e.g., this compound) into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
-
Degas both solutions prior to the experiment.
-
-
ITC Experiment:
-
Load the CRBN-DDB1 solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while stirring.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to calculate the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[2]
-
Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[5][6]
Principle: A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins is used. As the protein is heated and unfolds, its hydrophobic core becomes exposed, causing the dye to bind and fluoresce. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified CRBN protein in a suitable buffer.
-
Prepare a stock solution of the test compound.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange).
-
-
Assay Procedure:
-
In a PCR plate, mix the CRBN protein, the fluorescent dye, and the test compound (or vehicle control).
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature incrementally (e.g., 1°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), measuring the fluorescence at each step.
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature to generate a melt curve.
-
The midpoint of the transition in the melt curve, often determined from the peak of the first derivative, corresponds to the Tm.
-
The change in Tm (ΔTm) in the presence of the ligand compared to the control indicates ligand binding and stabilization.
-
Conclusion
While direct binding data for this compound is not publicly documented, the established high-affinity interaction of its parent compound, pomalidomide, with Cereblon provides a strong basis for its use as a CRBN-recruiting element. The experimental protocols detailed in this guide offer robust and validated methods for characterizing the binding affinity of this and other pomalidomide derivatives. Such characterization is a critical step in the development of novel therapeutics, including PROTACs, that leverage the pomalidomide-CRBN interaction to induce targeted protein degradation. Researchers and drug developers can utilize these methodologies to quantify the binding of their specific compounds to Cereblon and advance their therapeutic programs.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Indirect Detection of Ligand Binding by Thermal Melt Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
The Genesis of Molecular Glues: An In-depth Technical Guide to the Discovery and Development of Pomalidomide-Based CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of pomalidomide-based ligands for the Cereblon (CRBN) E3 ubiquitin ligase. From the serendipitous discovery of thalidomide's mechanism of action to the rational design of potent protein degraders, this document details the scientific journey that has revolutionized therapeutic strategies in oncology and beyond. We present key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows to serve as a valuable resource for researchers in the field of targeted protein degradation.
Introduction: A Paradigm Shift in Drug Discovery
The discovery that thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931), exert their therapeutic effects by binding to Cereblon (CRBN) has been a watershed moment in pharmacology.[1][2] These immunomodulatory drugs (IMiDs®) act as "molecular glues," inducing proximity between CRBN and "neosubstrate" proteins that are not normally targeted by the CRL4^CRBN^ E3 ubiquitin ligase complex.[3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates, representing a novel mechanism of action distinct from traditional occupancy-based inhibitors.[1][3] Pomalidomide, a potent derivative of thalidomide, has become a cornerstone in the development of a new class of therapeutics known as Proteolysis Targeting Chimeras (PROTACs), further expanding the horizons of targeted protein degradation.[5][6]
The Discovery of CRBN as the Target of IMiDs
The journey to understanding the mechanism of IMiDs began with efforts to identify the protein target responsible for the tragic teratogenic effects of thalidomide. In 2010, researchers identified Cereblon (CRBN) as the direct binding partner of thalidomide.[4] This discovery was pivotal, as it provided a molecular basis for both the therapeutic and adverse effects of this class of drugs.[1][2] It was subsequently demonstrated that the binding of thalidomide and its more potent analogs, lenalidomide and pomalidomide, to CRBN alters its substrate specificity, leading to the recruitment and degradation of specific zinc finger transcription factors, most notably Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] The degradation of these transcription factors is central to the anti-myeloma and immunomodulatory activities of these drugs.[9][10]
Quantitative Analysis of Ligand-CRBN Interaction and Neosubstrate Degradation
The affinity of IMiDs for CRBN and their efficiency in inducing the degradation of neosubstrates are critical parameters for their therapeutic efficacy. Pomalidomide generally exhibits a higher binding affinity for CRBN and is more potent in inducing the degradation of Ikaros and Aiolos compared to thalidomide and lenalidomide.[7][11]
Table 1: Comparative Binding Affinities of IMiDs to Cereblon (CRBN)
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN |
| Thalidomide | ~250 nM[7] | ~30 µM[7] |
| Lenalidomide | ~178 nM[7] | ~3 µM[7] |
| Pomalidomide | ~157 nM[7] | ~3 µM[7] |
Note: Binding affinity values can vary depending on the specific assay conditions and protein constructs used.
Table 2: Pomalidomide-Induced Degradation of Ikaros and Aiolos
| Neosubstrate | DC50 (nM) | Dmax (%) | Cell Line |
| Aiolos (IKZF3) | 8.7[5] | >95[5] | MM.1S |
| Ikaros (IKZF1) | Not explicitly stated, but degradation is consistently observed. | Not explicitly stated, but degradation is consistently observed. | T-cells, MM.1S[8][12] |
DC50: Concentration for 50% of maximal degradation. Dmax: Maximum percentage of degradation.
Signaling Pathways and Molecular Mechanisms
The binding of a pomalidomide-based ligand to CRBN initiates a cascade of events culminating in the degradation of target proteins. This process is central to the therapeutic effects of these molecules.
Caption: Pomalidomide acts as a molecular glue, binding to CRBN and inducing the recruitment of neosubstrate proteins for ubiquitination and subsequent proteasomal degradation.
Experimental Protocols
Reproducible and robust experimental methods are fundamental to the study of CRBN ligands. The following sections provide detailed protocols for key assays used in their characterization.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) CRBN Binding Assay
This assay quantitatively determines the binding affinity of a ligand to CRBN in a competitive format.
Principle: The assay measures the disruption of FRET between a terbium-labeled anti-tag antibody bound to a tagged CRBN protein and a fluorescently labeled tracer ligand. A test compound that binds to CRBN will displace the fluorescent tracer, leading to a decrease in the FRET signal.[13]
Materials:
-
Tagged recombinant human CRBN-DDB1 complex (e.g., His- or GST-tagged)
-
Terbium-labeled anti-tag antibody (e.g., anti-His-Tb or anti-GST-Tb)
-
Fluorescently labeled CRBN tracer ligand (e.g., a fluorescent derivative of thalidomide)
-
Test compounds (e.g., pomalidomide) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% BSA)
-
384-well, low-volume, white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a fixed concentration of the tagged CRBN-DDB1 complex and the terbium-labeled antibody to each well of the microplate.
-
Add the serially diluted test compound or DMSO vehicle control to the appropriate wells.
-
Add a fixed concentration of the fluorescently labeled tracer ligand to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Neosubstrate Degradation
This method is used to quantify the reduction in the levels of a target protein following treatment with a CRBN-based degrader.
Principle: Cells are treated with the test compound, and the total protein is extracted. The protein levels of the neosubstrate are then detected and quantified by immunoblotting using a specific antibody.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., pomalidomide)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ikaros, anti-Aiolos, anti-Actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound or DMSO for a specified time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a CRBN ligand to mediate the ubiquitination of a target neosubstrate.[2]
Principle: Recombinant components of the ubiquitination machinery are combined in the presence of a CRBN ligand and the target neosubstrate. The formation of polyubiquitin (B1169507) chains on the neosubstrate is then detected by western blotting.
Materials:
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D3)
-
Recombinant human CRL4^CRBN^ complex
-
Recombinant human ubiquitin
-
Recombinant neosubstrate protein (e.g., IKZF1)
-
ATP
-
Ubiquitination reaction buffer
-
Test compound (e.g., pomalidomide)
-
Western blot reagents as described in section 5.2.
Procedure:
-
Set up the ubiquitination reactions in microcentrifuge tubes on ice.
-
Prepare a master mix containing E1, E2, CRL4^CRBN^, ubiquitin, and the neosubstrate in ubiquitination reaction buffer.
-
Add the test compound or DMSO vehicle control to the respective tubes.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the samples by western blotting using an antibody against the neosubstrate to detect the appearance of higher molecular weight polyubiquitinated species.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic or cytostatic effects of a CRBN ligand on cancer cell lines.[14][15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell line (e.g., multiple myeloma cell line)
-
Complete cell culture medium
-
Test compound (e.g., pomalidomide)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Experimental and Developmental Workflows
The discovery and development of novel pomalidomide-based CRBN ligands follow a structured workflow, from initial screening to preclinical evaluation.
Caption: A typical workflow for the discovery and development of pomalidomide-based CRBN ligands, from initial screening to preclinical candidate selection.
The development of PROTACs using pomalidomide as a CRBN ligand involves a distinct design and synthesis workflow.
Caption: A generalized workflow for the design and synthesis of pomalidomide-based PROTACs.
Conclusion and Future Perspectives
The discovery of pomalidomide-based CRBN ligands has ushered in a new era of targeted therapeutics. As our understanding of the CRBN-ligand-neosubstrate interface deepens, so too does our ability to rationally design novel molecular glues and PROTACs with enhanced potency, selectivity, and therapeutic windows. The continued exploration of the vast chemical space around the pomalidomide scaffold holds immense promise for the development of innovative medicines to address a wide range of diseases, solidifying the legacy of this once-infamous molecule as a cornerstone of modern drug discovery.
References
- 1. Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics | bioRxiv [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. aurorabiolabs.com [aurorabiolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Physicochemical Properties of Pomalidomide-5-C10-NH2 Hydrochloride: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the core physicochemical properties of Pomalidomide-5-C10-NH2 hydrochloride, a derivative of the potent immunomodulatory agent Pomalidomide. Designed for researchers, scientists, and drug development professionals, this document details the methodologies for determining key experimental parameters and outlines the established signaling pathways of the parent compound, which are anticipated to be relevant for this derivative.
Core Physicochemical Data
Precise experimental data for this compound is not extensively available in public literature, suggesting its status as a novel or specialized research compound. However, based on the structure of the parent molecule, Pomalidomide, and the appended 5-amino-decyl linker, a theoretical profile can be established. The following table summarizes the known properties of Pomalidomide and the estimated molecular weight of the hydrochloride salt of its derivative.
| Property | Pomalidomide | This compound |
| Molecular Formula | C₁₃H₁₁N₃O₄ | C₂₃H₃₂N₄O₄ · HCl |
| Molecular Weight | 273.24 g/mol [1] | Estimated: 465.0 g/mol |
| Appearance | Solid yellow powder[1] | - |
| Solubility | - | - |
| Melting Point | - | - |
| pKa | - | - |
Note: The molecular weight for this compound is an estimation based on its chemical structure. Definitive values for solubility, melting point, and pKa require experimental determination.
Experimental Protocols
To ascertain the definitive physicochemical characteristics of this compound, a series of standard experimental protocols should be employed.
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical parameter influencing its bioavailability. The equilibrium solubility of this compound can be determined using the shake-flask method.[2]
Methodology:
-
Preparation: A supersaturated solution of the compound is prepared by adding an excess amount of the solid to a series of buffers with varying pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Equilibration: The flasks are agitated in a constant temperature water bath (typically 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Aliquots are withdrawn from each flask and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL at each pH.
A general workflow for this process is illustrated below.
Melting Point Determination
The melting point is a fundamental property used to characterize the purity and identity of a crystalline solid.[5][6][7] The capillary method is a widely accepted technique for determining the melting point of pharmaceutical compounds.[6][8]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm.[9]
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1 °C/minute) near the expected melting point.[7][9]
-
Observation: The temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is reported as the melting point.[9]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a drug's behavior in different pH environments, such as the gastrointestinal tract.[10][11][12] For sparingly soluble compounds, potentiometric titration or UV-spectrophotometric methods are commonly used.[10][11]
Methodology (Potentiometric Titration):
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly soluble substances.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[11]
Signaling Pathway of Pomalidomide
This compound, as a derivative of Pomalidomide, is expected to exhibit a similar mechanism of action. Pomalidomide exerts its therapeutic effects through a multi-faceted approach, primarily by binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.[][14][15] This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][14] The degradation of these factors results in both direct anti-proliferative and immunomodulatory effects.
The key signaling events are depicted in the diagram below.
References
- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. academic.oup.com [academic.oup.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. nano-lab.com.tr [nano-lab.com.tr]
- 6. westlab.com [westlab.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Melting Point Test - CD Formulation [formulationbio.com]
- 9. thinksrs.com [thinksrs.com]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. ijirss.com [ijirss.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Pomalidomide-5-C10-NH2 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-5-C10-NH2 hydrochloride is a functionalized derivative of pomalidomide (B1683931), an immunomodulatory drug. This molecule is specifically designed as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). It incorporates a C10 linker with a terminal amine group, making it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.
These application notes provide a comprehensive guide for the use of this compound in cell culture, with a focus on its application in the development and characterization of PROTACs.
Mechanism of Action
This compound functions as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety binds with high affinity to Cereblon (CRBN), a substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1] When incorporated into a PROTAC, this molecule facilitates the formation of a ternary complex between the target protein of interest (recruited by the other end of the PROTAC) and the CRL4-CRBN E3 ligase. This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][3]
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C23H31N4O4.ClH | Manufacturer's Data |
| Appearance | Solid Powder | [4] |
| Storage (Powder) | -20°C for 3 years | [4] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [5] |
Pomalidomide Binding Affinity to Cereblon (CRBN)
The binding affinity of the parent molecule, pomalidomide, to CRBN is a critical parameter for the efficacy of PROTACs utilizing this ligand.
| Compound | Binding Affinity (Kd) | Assay Method |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~250 nM | Not Specified |
| Pomalidomide | 55 ± 1.8 µM | Solution NMR spectroscopy |
| Pomalidomide | 12.5 µM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | 2.1 µM (Ki) | Fluorescence resonance energy transfer (FRET)-based competition assay |
Note: Binding affinities can vary depending on the specific assay conditions and the constructs of CRBN used.
Experimental Protocols
Preparation of Stock Solutions
It is crucial to handle this compound and the resulting PROTACs with care, using appropriate personal protective equipment.
Materials:
-
This compound (or synthesized PROTAC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) by dissolving the powder in anhydrous DMSO.[6]
-
Vortex or sonicate briefly if necessary to ensure complete dissolution.[5][7]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]
General Protocol for PROTAC Treatment in Cell Culture
This protocol outlines a general procedure for treating cultured cells with a PROTAC synthesized using this compound. Optimization of cell density, PROTAC concentration, and treatment duration is essential for each specific cell line and target protein.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 6-well or 12-well)
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding:
-
The day before treatment, seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to attach and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal conditions for target degradation.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest PROTAC concentration group.
-
Aspirate the old medium from the cells and replace it with the medium containing the PROTAC or vehicle control.
-
Return the plates to the incubator for the desired treatment duration.
-
Western Blot Analysis of Target Protein Degradation
Western blotting is a standard method to quantify the extent of target protein degradation following PROTAC treatment.
Materials:
-
Treated and control cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to new tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody for a loading control.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2]
-
Mandatory Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: General experimental workflow for evaluating PROTAC efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | E3 Ligase Ligand-Linker Conjugates | 2863635-00-9 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Assays Using Pomalidomide-5-C10-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Pomalidomide-5-C10-NH2 hydrochloride, a derivative of the immunomodulatory drug pomalidomide. This compound serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), making it a crucial component for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
This compound is designed with a C10 linker terminating in an amine group, providing a versatile point of attachment for a ligand that binds to a specific protein of interest. The resulting PROTAC can then be used to induce the degradation of that protein, offering a powerful strategy for therapeutic intervention and for studying protein function.
Data Presentation: Efficacy of Pomalidomide-Based PROTACs
The following tables summarize the in vitro efficacy of various pomalidomide-based PROTACs from published literature, providing a comparative overview of their potency in protein degradation and cell viability inhibition. While data for PROTACs constructed specifically with a 5-C10-NH2 linker is not extensively available, the presented data for other pomalidomide-based PROTACs serve as a valuable reference for expected performance.
Table 1: In Vitro Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 | > 90 | [1][2] |
| Compound 19 | Aiolos | MM1S | 120 | 85 | [3] |
| Compound 17 | Aiolos | MM1S | 1400 | 83 | [3] |
| ZQ-23 | HDAC8 | - | 147 | 93 | [4] |
| GP262 | PI3Kγ | THP-1 | 88.4 ± 14.2 | > 70 | [5] |
| TD9 | Tyrosinase | - | ~50,000 | 61 | [6] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity of Pomalidomide and Pomalidomide-Based PROTACs
| Compound | Cell Line | IC50 (nM) | Reference |
| ARV-825 | KMS11 | 9 | [7] |
| ARV-825 | KMS28BM | 137 | [7] |
| ARV-825 | Acute Myeloid Leukemia (AML), Multiple Myeloma, Burkitt's Lymphoma | 9 - 37 | [2] |
| Compound 19 | MM1S | 128 | [3] |
| Compound 17 | MM1S | 3568 | [3] |
| GP262 | OCI-AML3 | 44.3 ± 3.2 | [5] |
| GP262 | THP-1 | 48.3 ± 4.1 | [5] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Here, we provide detailed protocols for key in vitro assays to characterize the activity of PROTACs synthesized using this compound.
Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the dose-dependent degradation of a target protein induced by a pomalidomide-based PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the pomalidomide-based PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the log of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.
Materials:
-
Cells expressing the target protein
-
Pomalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Primary antibody against the target protein
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the pomalidomide-based PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C.
-
Add Protein A/G magnetic beads to the lysates and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with a primary antibody against ubiquitin to detect polyubiquitin (B1169507) chains on the target protein. A high molecular weight smear indicates successful ubiquitination.
-
The membrane can also be probed with the target protein antibody to confirm the immunoprecipitation of the protein of interest.
-
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of the pomalidomide-based PROTAC on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Pomalidomide-based PROTAC
-
96-well plates
-
MTT reagent and solubilization solution, or CellTiter-Glo® reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay Procedure (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (concentration that inhibits cell growth by 50%) by plotting cell viability against the PROTAC concentration.
-
Mandatory Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationship of ternary complex formation.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 7. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pomalidomide-5-C10-NH2 Hydrochloride for Studying Ubiquitination Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a potent derivative of thalidomide, is an immunomodulatory drug (IMiD) that has garnered significant attention for its therapeutic effects, particularly in the treatment of multiple myeloma.[][2] Its mechanism of action is intricately linked to the ubiquitin-proteasome system, a critical cellular pathway for protein degradation and homeostasis. Pomalidomide functions as a "molecular glue" by binding to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] This binding event allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][3][5][6] The degradation of these transcription factors is a key driver of the anti-myeloma and immunomodulatory effects of pomalidomide.[3][7]
Pomalidomide-5-C10-NH2 hydrochloride is a derivative of pomalidomide designed for research and drug development applications. It features a C10 alkyl linker with a terminal amino group, making it a valuable chemical tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[8] this compound serves as the E3 ligase-recruiting ligand, enabling researchers to hijack the CRL4-CRBN complex to induce the degradation of specific target proteins. This technology opens up avenues for targeting proteins that have been traditionally considered "undruggable".[9][10]
These application notes provide a comprehensive overview of the use of this compound in studying ubiquitination pathways and in the development of novel therapeutics based on targeted protein degradation.
Mechanism of Action
This compound retains the core mechanism of action of pomalidomide, which is centered on its interaction with CRBN. The binding of the pomalidomide moiety to CRBN induces a conformational change in the E3 ligase complex, creating a new binding surface that recognizes neo-substrates like IKZF1 and IKZF3. Once bound, these neo-substrates are polyubiquitinated by the E3 ligase, marking them for degradation by the 26S proteasome.
In the context of a PROTAC, this compound acts as the CRBN-recruiting handle. The other end of the PROTAC molecule binds to a specific protein of interest. This brings the target protein into close proximity with the CRL4-CRBN E3 ligase, leading to its ubiquitination and degradation.
Data Presentation
Table 1: Comparative Activity of Pomalidomide and Related Compounds
| Compound | Target | IC50 / DC50 | Dmax (%) | Cell Line | Reference |
| Pomalidomide | IKZF1 Degradation | ~50 nM | >90 | MM.1S | [7] |
| Pomalidomide | IKZF3 Degradation | ~50 nM | >90 | MM.1S | [7] |
| Lenalidomide | IKZF1 Degradation | ~1 µM | >90 | MM.1S | [7] |
| Thalidomide | IKZF1 Degradation | >10 µM | ~50 | MM.1S | [7] |
Note: Data for this compound is not publicly available. The table presents data for the parent compound, pomalidomide, for comparative purposes. The efficacy of a PROTAC incorporating this ligand will depend on the target protein, linker, and target protein ligand.
Experimental Protocols
Protocol 1: In-vitro CRBN Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the CRBN-DDB1 complex.
Materials:
-
Recombinant human CRBN-DDB1 protein complex
-
Fluorescently labeled pomalidomide tracer
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add a fixed concentration of the fluorescently labeled pomalidomide tracer to each well.
-
Add a fixed concentration of the CRBN-DDB1 protein complex to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization or a similar readout to determine the amount of tracer bound to the protein.
-
Plot the signal against the concentration of the competitor (this compound) and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol is for assessing the degradation of a target protein of interest (POI) in cultured cells treated with a PROTAC synthesized from this compound.
Materials:
-
Cultured cells expressing the POI
-
PROTAC synthesized using this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of POI degradation.
Protocol 3: Ubiquitination Assay
This protocol is designed to confirm that the degradation of the POI is mediated by the ubiquitin-proteasome system.
Materials:
-
Cultured cells expressing the POI
-
PROTAC synthesized using this compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Immunoprecipitation antibody against the POI
-
Protein A/G beads
-
Elution buffer
-
Primary antibody against ubiquitin
-
Other reagents for Western blotting as described in Protocol 2
Procedure:
-
Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a few hours.
-
Lyse the cells and immunoprecipitate the POI using a specific antibody and Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated proteins.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated POI. An increase in the ubiquitin signal in the presence of the PROTAC and proteasome inhibitor confirms ubiquitination of the target.
Signaling Pathways
Pomalidomide and its derivatives modulate signaling pathways downstream of the transcription factors IKZF1 and IKZF3. The degradation of these factors leads to the downregulation of MYC and IRF4, which are critical for the survival of multiple myeloma cells.[4] This ultimately results in cell cycle arrest and apoptosis. Additionally, the degradation of IKZF1 and IKZF3 in immune cells leads to immunomodulatory effects, including T-cell co-stimulation and enhanced anti-tumor immunity.[3]
Conclusion
This compound is a powerful research tool for scientists studying ubiquitination and developing novel therapeutics. Its ability to recruit the E3 ligase CRBN makes it an essential component in the design and synthesis of PROTACs for targeted protein degradation. The protocols and information provided in these application notes offer a starting point for researchers to explore the vast potential of this compound in their own studies. As the field of targeted protein degradation continues to evolve, the applications of pomalidomide-based chemical probes are expected to expand, paving the way for new discoveries and therapeutic strategies.
References
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ashpublications.org [ashpublications.org]
- 8. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 9. Video: Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cell Permeability Assays of Pomalidomide-5-C10-NH2 Hydrochloride-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. Pomalidomide-based PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), have shown significant promise in targeted protein degradation. A critical determinant of PROTAC efficacy is their ability to permeate the cell membrane and reach their intracellular targets. This document provides detailed application notes and protocols for assessing the cell permeability of Pomalidomide-5-C10-NH2 hydrochloride-based PROTACs.
Core Concepts of PROTAC Action
Pomalidomide-based PROTACs are heterobifunctional molecules. One end binds to the target protein of interest (POI), while the pomalidomide (B1683931) moiety binds to the CRBN E3 ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: General mechanism of a pomalidomide-based PROTAC.
Data Presentation: Cell Permeability of Representative Pomalidomide-Based PROTACs
While specific permeability data for this compound-based PROTACs are not publicly available, the following table presents representative data for closely related pomalidomide-based PROTACs targeting the BRD4 protein, illustrating the typical range of permeability values observed in common assays.[1] It is important to note that cell permeability can be significantly influenced by the linker and the target-binding moiety.[1][2]
| PROTAC ID | Linker Composition | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp, 10⁻⁶ cm/s) A to B | Efflux Ratio (B to A / A to B) |
| PROTAC 1 | PEG-based | ~0.2 | ~0.5 | < 2 |
| PROTAC 2 | Alkyl chain | ~0.1 | ~0.2 | > 2 |
| PROTAC 3 | Rigid piperazine | < 0.1 | < 0.1 | > 2 |
Note: Data is illustrative and based on qualitative rankings from published studies on similar pomalidomide-based PROTACs.[1] The efflux ratio indicates the extent of active efflux by transporters in Caco-2 cells; a ratio greater than 2 suggests active efflux.[3]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound across an artificial lipid membrane.[4]
Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol:
-
Preparation of Reagents and Plates:
-
Prepare a donor buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
Prepare an acceptor buffer (e.g., HBSS, pH 7.4).
-
Prepare a lipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane).
-
Use a 96-well filter plate (e.g., Millipore MultiScreen-IP) as the donor plate and a 96-well acceptor plate.
-
-
Membrane Coating:
-
Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the donor filter plate.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound-based PROTAC in DMSO (e.g., 10 mM).
-
Dilute the stock solution in the donor buffer to the final desired concentration (e.g., 10 µM).
-
-
Assay Procedure:
-
Add 300 µL of the acceptor buffer to each well of the acceptor plate.
-
Add 150 µL of the diluted PROTAC solution to each well of the lipid-coated donor plate.
-
Carefully place the donor plate into the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
Ca(t) = concentration in the acceptor well at time t
-
Ceq = equilibrium concentration
-
-
Caco-2 Permeability Assay
The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate into a polarized epithelial cell layer, mimicking the intestinal barrier. This assay assesses both passive and active transport mechanisms.[3][5]
Protocol:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value > 200 Ω·cm² is generally considered acceptable.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound-based PROTAC in DMSO.
-
Dilute the stock solution in transport buffer (e.g., HBSS, pH 7.4). To improve the recovery of PROTACs, which can be "sticky", it is often beneficial to add 0.25% bovine serum albumin (BSA) to the transport buffer.
-
-
Bidirectional Permeability Assay:
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the PROTAC solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the PROTAC solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and collect samples as described for A-B transport.
-
-
-
Analysis:
-
Determine the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = rate of permeation
-
A = area of the monolayer
-
C₀ = initial concentration in the donor chamber
-
-
Calculate the efflux ratio:
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Signaling Pathway Visualization
Pomalidomide-based PROTACs can be designed to target a wide array of proteins. Below is a representative signaling pathway for a PROTAC targeting the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer.[6]
Caption: EGFR signaling pathway and its targeted degradation.
Conclusion
The assessment of cell permeability is a cornerstone in the development of effective this compound-based PROTACs. The protocols and information provided herein offer a comprehensive guide for researchers to evaluate the permeability of their compounds, a critical step towards the development of novel and effective targeted protein degraders. The unique physicochemical properties of PROTACs may require optimization of standard assay conditions to ensure reliable and reproducible data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pomalidomide-5-C10-NH2 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Pomalidomide-5-C10-NH2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its solubility be challenging?
This compound is a derivative of pomalidomide (B1683931), a potent immunomodulatory agent. It is functionalized with a 10-carbon alkyl chain (C10) terminating in a primary amine (-NH2), and is supplied as a hydrochloride salt. This modification makes it a valuable building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The core pomalidomide structure is known to have low aqueous solubility.[1][2] While the hydrochloride salt form is intended to improve aqueous solubility compared to the free base, the long C10 alkyl chain introduces significant hydrophobicity, which can present dissolution challenges, particularly in aqueous buffers required for biological assays.
Q2: What is the recommended first-line solvent for dissolving this compound?
The recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3] DMSO is a powerful organic solvent capable of dissolving pomalidomide and its derivatives at high concentrations.[1][4] For similar pomalidomide-linker-amine hydrochloride conjugates, DMSO is consistently the solvent of choice for preparing concentrated stock solutions.[5][6]
Q3: My compound is not dissolving well in aqueous buffer after dilution from a DMSO stock. What is happening?
This is a common issue known as precipitation upon dilution. It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The long hydrophobic C10 chain of this compound is likely the primary contributor to this phenomenon. Even though it is a hydrochloride salt, the overall hydrophobicity of the molecule can cause it to crash out of solution when the percentage of the organic co-solvent becomes too low.
Q4: How does the hydrochloride salt form of this compound affect its solubility?
The hydrochloride salt is the result of the reaction of the basic amine group with hydrochloric acid. This creates an ammonium (B1175870) salt which is ionic and generally more water-soluble than the corresponding neutral free base.[7] The solubility of amine hydrochloride salts is often pH-dependent. In acidic to neutral solutions, the amine remains protonated (as the ammonium ion), favoring dissolution in water. As the pH increases and becomes more basic, the ammonium ion can be deprotonated to the less soluble free amine, potentially leading to precipitation.
Troubleshooting Guide
Issue 1: Difficulty dissolving the solid powder in the initial solvent.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Insufficient solvent volume. | Increase the solvent volume to achieve a lower concentration. | Start by adding a small amount of DMSO to the solid. If it does not dissolve, incrementally add more DMSO while vortexing between additions. |
| Compound requires energy to dissolve. | Gently warm the solution. | Place the vial in a 37°C water bath for 5-10 minutes. Vortex periodically. |
| Aggregation of solid particles. | Use sonication to break up aggregates. | Place the vial in a bath sonicator for 5-10 minutes. Visually inspect for complete dissolution. |
| Solvent quality issues. | Use high-purity, anhydrous DMSO. | Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of some compounds.[5][6] Use a fresh, sealed bottle of anhydrous DMSO. |
Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| The compound has low solubility in the final aqueous buffer. | Decrease the final concentration of the compound. | Perform serial dilutions to determine the maximum achievable concentration in your final assay medium without precipitation. |
| The percentage of DMSO in the final solution is too low. | Increase the percentage of DMSO as a co-solvent. | Be mindful of the tolerance of your biological system to DMSO. Most cell-based assays can tolerate up to 0.5-1% DMSO. |
| The pH of the aqueous buffer is too high (basic). | Use a buffer with a lower pH. | The hydrochloride salt is more soluble at acidic to neutral pH. Try buffering your solution to a pH between 5.0 and 7.4. |
| Localized high concentration during dilution. | Modify the dilution technique. | Add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer. This helps to disperse the compound quickly and avoid localized precipitation. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Expected Solubility | Notes |
| DMSO | High | Recommended for preparing concentrated stock solutions.[3] |
| DMF | Moderate to High | Can be used as an alternative to DMSO. |
| Ethanol | Low to Moderate | May require heating to dissolve. |
| Methanol | Low | Less effective than DMSO or DMF. |
| Water | Very Low (as free base) | The hydrochloride salt improves aqueous solubility, but the C10 chain limits it. |
| Aqueous Buffers (pH < 7.4) | Low | Solubility is pH-dependent. Lower pH will favor solubility. |
Table 2: Factors Influencing Aqueous Solubility
| Factor | Effect on Solubility | Rationale |
| pH | Decreasing pH generally increases solubility. | The amine hydrochloride is more soluble when the amine group is protonated, which is favored at lower pH. |
| Temperature | Increasing temperature may increase solubility. | Provides energy to overcome lattice forces and improve dissolution. Use with caution to avoid degradation. |
| Co-solvents (e.g., DMSO, Ethanol) | Increasing the percentage of co-solvent increases solubility. | The organic co-solvent helps to solubilize the hydrophobic C10 chain. |
| Ionic Strength | Variable | The effect of salt concentration in the buffer can be complex and may need to be determined empirically. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the solution vigorously for 2-5 minutes. If the compound does not fully dissolve, proceed with the following steps.
-
Warming (Optional): Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Sonication (Optional): Place the vial in a bath sonicator for 5-10 minutes to break up any remaining solid particles.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
-
Prepare Buffer: Have your desired aqueous buffer (e.g., PBS, Tris-HCl) at the desired pH and temperature in a sterile tube.
-
Vortexing: Place the tube with the aqueous buffer on a vortex mixer and set it to a medium speed to create a vortex.
-
Slow Addition: While the buffer is vortexing, slowly add the required volume of the this compound DMSO stock solution dropwise into the vortex.
-
Continued Mixing: Continue to vortex the solution for another 30-60 seconds to ensure homogeneity.
-
Final Concentration: This method helps to minimize precipitation and achieve a clear working solution at the desired final concentration.
Visualizations
Caption: Experimental workflow for preparing and diluting this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | E3 Ligase Ligand-Linker Conjugates | 2863635-00-9 | Invivochem [invivochem.com]
- 4. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Linker Length for Pomalidomide-5-C10-NH2 Hydrochloride PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of linker length for Pomalidomide-5-C10-NH2 hydrochloride-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a Pomalidomide-based PROTAC?
A1: A PROTAC is a bifunctional molecule designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity. In the case of Pomalidomide-based PROTACs, Pomalidomide acts as the E3 ligase ligand, recruiting the Cereblon (CRBN) E3 ligase. The linker connects the Pomalidomide moiety to a ligand that binds to the target protein. The linker's primary function is to enable the formation of a stable and productive ternary complex consisting of the target protein, the PROTAC, and the E3 ligase.[1][2][3] This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2][3]
Q2: Why is the linker length so critical for the efficacy of my PROTAC?
A2: The length of the linker is a crucial factor that governs the geometry and stability of the ternary complex.[2][4] An optimal linker length is essential to span the distance between the E3 ligase and the target protein, allowing for the formation of a stable complex.[4] If the linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[1][2] Conversely, a linker that is too long might result in an entropically unfavorable complex or lead to the formation of unproductive ternary complexes where the necessary lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination.[1][4]
Q3: What are the most common types of linkers used for Pomalidomide-based PROTACs?
A3: The most common linker strategies involve the use of polyethylene (B3416737) glycol (PEG) chains or alkyl chains of varying lengths.[4][][6]
-
PEG Linkers: These are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule, which can often be a challenge.[2][7]
-
Alkyl Linkers: These are more hydrophobic and offer conformational flexibility.[4]
The choice between a PEG and an alkyl linker often depends on the properties of the target protein and the warhead being used.[4]
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase).[8][9] While primarily concentration-dependent, a well-optimized linker that promotes strong cooperative binding within the ternary complex can help mitigate the hook effect, leading to sustained degradation over a wider concentration range.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No target degradation observed with any linker length. | 1. Ineffective ternary complex formation.[10] 2. Low cell permeability of the PROTACs.[10] 3. The cell line has low Cereblon (CRBN) expression.[10] | 1. Synthesize PROTACs with a wider range of linker lengths and compositions (e.g., include more rigid or flexible linkers).[10] 2. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the linker to improve solubility and permeability.[10] 3. Confirm CRBN expression in your cell line via Western Blot. If it's low, consider using a different cell line with higher CRBN expression.[10] |
| Target engagement is observed, but there is no degradation. | The ternary complex being formed is non-productive, meaning the geometry is not correct for ubiquitination.[2] | 1. Systematically vary the linker length and composition. Even minor changes can significantly alter the ternary complex geometry. 2. Consider altering the attachment point of the linker on the target-binding ligand or Pomalidomide. |
| High variability in degradation between replicate experiments. | 1. Inconsistent cell seeding density or cell health.[10] 2. Inaccurate PROTAC concentrations.[10] 3. Variability in incubation times.[10] | 1. Ensure consistent cell seeding and monitor cell health throughout the experiment.[10] 2. Carefully prepare and validate the concentrations of your PROTAC stock solutions.[10] 3. Use a precise timer for all incubation steps.[10] |
| A significant "hook effect" is observed, limiting the therapeutic window. | At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the formation of the productive ternary complex.[8][9] | 1. Perform detailed dose-response experiments to identify the optimal concentration range.[8] 2. Modify the linker to enhance the cooperativity of ternary complex formation. A more rigid linker may pre-organize the PROTAC into a more favorable conformation.[11] |
Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize experimental data from various studies, highlighting the impact of linker length on degradation efficiency.
Table 1: Effect of Linker Length on p38α Degradation
Data adapted from a study on p38α mitogen-activated protein kinase degraders.
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 8 | >1000 | <10 |
| PROTAC 2 | 12 | 500 | 40 |
| PROTAC 3 | 15 | 150 | 75 |
| PROTAC 4 | 16 | 50 | 95 |
| PROTAC 5 | 17 | 75 | 90 |
| PROTAC 6 | 20 | 200 | 60 |
Table 2: Impact of Linker Composition and Length on BRD4 Degradation
Data compiled from studies on BRD4 degraders.
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) |
| BRD4-PROTAC A | Alkyl | 10 | 850 |
| BRD4-PROTAC B | Alkyl | 14 | 120 |
| BRD4-PROTAC C | PEG | 14 | 90 |
| BRD4-PROTAC D | Alkyl | 18 | 300 |
| BRD4-PROTAC E | PEG | 18 | 250 |
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[12]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.[12]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control (e.g., GAPDH, β-actin) band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
2. Ternary Complex Formation Assay using AlphaLISA
This assay quantitatively measures the formation of the ternary complex.
-
Reagent Preparation:
-
Prepare tagged recombinant target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged CRBN/DDB1).
-
Prepare the PROTAC compound at various concentrations.[4]
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC in the assay buffer.
-
Incubate at room temperature for 1 hour to allow complex formation.[4]
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells.
-
Incubate in the dark at room temperature for 1 hour.[4]
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The signal generated is proportional to the amount of ternary complex formed.
-
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting PROTAC experiments with Pomalidomide-5-C10-NH2 hydrochloride
Welcome to the technical support center for Pomalidomide-5-C10-NH2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for PROTAC® experiments involving this specific E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTAC experiments?
This compound is a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which is a component of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1] In the context of Proteolysis Targeting Chimeras (PROTACs), it serves as a building block for synthesizing a PROTAC molecule. The pomalidomide (B1683931) moiety specifically recruits the CRBN E3 ligase.[2][][4] The C10 alkyl linker with a terminal primary amine (-NH2) provides a point of attachment for a ligand that binds to a specific target protein of interest (POI).[1] By linking the POI-binding ligand with this compound, a heterobifunctional PROTAC is created that can induce the ubiquitination and subsequent proteasomal degradation of the target protein.
Q2: What are the key advantages of using a pomalidomide-based ligand for CRBN recruitment?
Pomalidomide and other immunomodulatory imide drugs (IMiDs) are well-characterized, potent, and possess drug-like small molecule properties, making them widely used for recruiting CRBN in PROTAC design.[1] CRBN is a well-validated E3 ligase for targeted protein degradation.
Q3: I am not observing any degradation of my target protein. What are the possible causes?
Lack of target protein degradation is a common issue in PROTAC experiments and can stem from several factors:
-
Poor cell permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[5][6]
-
Inefficient ternary complex formation: The PROTAC may not be effectively bridging the target protein and CRBN.
-
Low expression of CRBN in the cell line: The chosen cell line may not express sufficient levels of the CRBN E3 ligase.[5]
-
Instability of the PROTAC molecule: The PROTAC may be degrading in the cell culture medium or inside the cell.[5]
-
Issues with the experimental setup: Problems with reagents, antibodies, or the detection method can lead to inaccurate results.
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[5][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[5] To avoid this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[5]
Troubleshooting Guides
Problem 1: No or Low Target Protein Degradation
This is one of the most common challenges in PROTAC experiments. The following troubleshooting workflow can help identify the root cause.
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Problem 2: High Off-Target Effects
Off-target effects can occur when the PROTAC degrades proteins other than the intended target.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Lack of selectivity of the target-binding ligand. | Utilize a more selective and potent binder for your protein of interest. |
| The linker influences the formation of off-target ternary complexes. | Systematically vary the linker length and composition. The C10 linker of Pomalidomide-5-C10-NH2 provides a starting point, but optimization may be necessary. |
| The E3 ligase has endogenous substrates that are structurally similar to the target. | Consider using a different E3 ligase. However, with Pomalidomide-5-C10-NH2, you are committed to CRBN. |
| Pomalidomide itself has known off-target effects. | Be aware of the known neosubstrates of pomalidomide and assess their degradation in your experiments.[5] |
Problem 3: Poor Solubility and Bioavailability
PROTACs, due to their high molecular weight, often suffer from poor solubility and permeability, which can hinder their in vivo applications.[7][8]
Strategies for Improvement:
| Issue | Mitigation Strategy |
| Poor Solubility | - Formulation strategies such as amorphous solid dispersions or lipid-based formulations.[5] - Modify the PROTAC structure to introduce more soluble groups. |
| Low Permeability | - Optimize the linker to reduce polarity or introduce features that enhance cell uptake.[5] - Employ prodrug strategies to mask polar groups.[5] |
| Metabolic Instability | - Modify the linker to block sites of metabolism. For example, replacing metabolically liable groups or using cyclic linkers can improve stability.[5] |
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with a PROTAC synthesized from this compound.[9]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[9] Treat cells with a range of PROTAC concentrations (for dose-response) or a fixed concentration for various durations (for time-course).[10] Include a vehicle-only control.[9]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and add lysis buffer.[9] Scrape the cells and collect the lysate.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[9][10]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[10][11] Transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10][11]
-
Incubate with the primary antibody against the target protein and loading control overnight at 4°C.[10][11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]
-
-
Detection and Analysis: Add the ECL substrate and capture the chemiluminescent signal.[10][11] Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.[9]
Data Analysis:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[9]
-
Dmax: The maximum percentage of protein degradation achieved.[9]
Caption: Western blot experimental workflow for assessing PROTAC-induced degradation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of PROTAC-induced protein degradation on cell viability.[12][13]
Materials:
-
Cells and culture medium
-
PROTAC compound and DMSO
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[12]
-
Compound Treatment: Add serial dilutions of the PROTAC or vehicle control to the wells.[12]
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).[12]
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a luminometer.[12]
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.[12]
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity of binary (PROTAC-protein) and ternary (protein-PROTAC-E3 ligase) complexes in real-time.[14][15]
General Experimental Setup for Ternary Complex Analysis:
-
Immobilization: Immobilize the E3 ligase (CRBN complex) onto the sensor chip.[15]
-
Binary Binding: Inject the PROTAC at various concentrations to measure its binding to the immobilized E3 ligase.
-
Ternary Binding: In separate experiments, inject the PROTAC pre-incubated with a near-saturating concentration of the target protein over the E3 ligase-coated chip.[15]
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
Quantitative Data Summary (Hypothetical):
The following table provides a template for summarizing binding affinity data from SPR experiments.
| Interaction | ka (1/Ms) | kd (1/s) | KD (nM) | Cooperativity (α) |
| PROTAC <> CRBN | 1.2 x 10^5 | 2.5 x 10^-3 | 20.8 | N/A |
| PROTAC <> Target Protein | 3.0 x 10^5 | 6.0 x 10^-4 | 2.0 | N/A |
| Ternary Complex Formation | 5.5 x 10^5 | 1.1 x 10^-4 | 0.2 | >1 (Positive) |
Cooperativity (α) is a measure of how the binding of one component influences the binding of the other. An α > 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.
Signaling Pathway Diagram
Caption: Mechanism of action for a pomalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound | E3 Ligase Ligand-Linker Conjugates | 2863635-00-9 | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aragen.com [aragen.com]
- 15. pubs.acs.org [pubs.acs.org]
How to prevent off-target effects of Pomalidomide-5-C10-NH2 hydrochloride
Welcome to the technical support center for Pomalidomide-5-C10-NH2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to prevent the off-target effects of this PROTAC® E3 ligase ligand. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a functionalized derivative of pomalidomide (B1683931), designed for use in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of the pomalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a 10-carbon (C10) linker that terminates in a primary amine (-NH2) functional group.[1][2][3][4][5] The primary mechanism of action involves recruiting the CRBN E3 ligase to a target protein of interest (POI) when incorporated into a PROTAC. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7][8]
Q2: What are the known on-target and potential off-target effects of pomalidomide-based PROTACs?
A2: The on-target effect of a pomalidomide-based PROTAC is the degradation of the intended protein of interest. Pomalidomide itself, as an immunomodulatory drug (IMiD), is known to induce the degradation of specific "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][][10][11][12] A significant off-target effect of the pomalidomide moiety in a PROTAC context is the unintended degradation of endogenous zinc-finger (ZF) proteins.[13][14] This occurs because the pomalidomide-CRBN complex can recruit these proteins for degradation independently of the PROTAC's target-binding ligand.[13][14]
Q3: How does the "5-C10-NH2" modification on pomalidomide help in preventing off-target effects?
A3: The modification at the C5 position of pomalidomide's phthalimide (B116566) ring is a key strategy to minimize off-target effects. Research has shown that attaching the linker at the C5 position creates steric hindrance that disrupts the interaction between the pomalidomide-CRBN complex and endogenous zinc-finger proteins, thereby reducing their degradation.[13] In contrast, modifications at the C4 position do not provide this same benefit and can lead to more significant off-target effects.[13] The 10-carbon linker provides length and flexibility for the formation of a productive ternary complex between the target protein and CRBN.[15]
Q4: What is a ternary complex and why is its formation critical?
A4: A ternary complex in the context of PROTACs is the structure formed when the PROTAC molecule simultaneously binds to both the target protein of interest (POI) and the E3 ubiquitin ligase (in this case, CRBN).[7] The formation of a stable and conformationally competent ternary complex is the crucial first step for efficient ubiquitination and subsequent degradation of the target protein.[7][13] The stability and geometry of this complex are critical for degradation efficiency.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Off-Target Degradation of Zinc-Finger (ZF) Proteins | The pomalidomide moiety can recruit and degrade certain ZF proteins independently of the intended target.[13][14] | 1. Confirm Linker Position: Verify that the linker attachment is at the C5 position of the pomalidomide phthalimide ring.[13]2. Perform Global Proteomics: Use techniques like mass spectrometry to identify the scope of off-target degradation.3. Use Control Compounds: Synthesize and test a control PROTAC with a different linker attachment point (e.g., C4) or a different E3 ligase ligand (e.g., VHL-based) to differentiate between pomalidomide-specific and target-related off-target effects. |
| Lack of On-Target Degradation | 1. Inefficient ternary complex formation.[13]2. Poor cell permeability of the PROTAC.3. The linker length is not optimal. | 1. Verify Ternary Complex Formation: Use biophysical assays like co-immunoprecipitation or TR-FRET to confirm the formation of a stable ternary complex.[13]2. Optimize Linker: Synthesize a series of PROTACs with varying linker lengths and compositions to identify the optimal geometry for the ternary complex.3. Assess Permeability: Evaluate the cell permeability of your PROTAC using assays like the parallel artificial membrane permeability assay (PAMPA). |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions.2. Degradation or instability of the PROTAC.3. Inconsistent reagent quality. | 1. Standardize Cell Culture: Maintain consistent cell passage numbers, confluency, and media components.2. Check Compound Stability: Ensure the stability of your PROTAC in the experimental buffer and storage conditions. Prepare fresh working solutions for each experiment.3. Quality Control Reagents: Use high-quality, validated antibodies and reagents. |
| High Cell Toxicity at Low PROTAC Concentrations | 1. Off-target effects of the warhead (target-binding ligand).2. Exaggerated on-target effects (e.g., degradation of a protein essential for cell survival). | 1. Test Warhead Alone: Assess the toxicity profile of the target-binding ligand by itself to understand its contribution to the overall toxicity.2. Titrate PROTAC Concentration: Perform a dose-response curve to determine the optimal concentration that balances on-target degradation with minimal toxicity.3. Rescue Experiments: If possible, perform rescue experiments by overexpressing a degradation-resistant mutant of the target protein to confirm that the toxicity is on-target. |
Data Presentation
Table 1: Impact of Pomalidomide Modification on Off-Target Degradation
The following table summarizes representative data on the impact of the pomalidomide modification position on the off-target degradation of a specific zinc-finger protein, ZFP91. This illustrates the importance of the C5 modification in reducing off-target effects.
| Pomalidomide Moiety | Linker Attachment Point | ZFP91 Degradation (%) at 1 µM |
| Pomalidomide | C4 | ~75% |
| Pomalidomide | C5 | ~20% |
| Pomalidomide (with C6 fluoro group) | C5 | <10% |
| Data are approximated from graphical representations in existing literature for illustrative purposes.[13] |
Experimental Protocols
Protocol 1: Western Blotting for On-Target and Off-Target Protein Degradation
This protocol is used to quantify the extent of protein degradation following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate the cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC synthesized with this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with primary antibodies against the protein of interest, a known pomalidomide off-target (e.g., ZFP91 or IKZF1), and a loading control (e.g., GAPDH or Vinculin).[13]
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.[13]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation
This protocol helps to confirm the physical interaction between the target protein, the PROTAC, and CRBN.
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or a tag (if the protein is overexpressed with a tag like FLAG or HA) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with the lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Run the samples on an SDS-PAGE gel and perform a Western blot as described above. Probe the membrane with antibodies against the target protein, CRBN, and a negative control protein. The presence of a band for CRBN in the sample immunoprecipitated with the target protein antibody (only in the presence of the PROTAC) confirms the formation of the ternary complex.
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: On-target vs. off-target degradation by pomalidomide.
Caption: Workflow for mitigating pomalidomide off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pomalidomide-5-C7-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficacy of Pomalidomide-5-C10-NH2 Hydrochloride-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Pomalidomide-5-C10-NH2 hydrochloride-based degraders.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments.
Issue 1: Reduced or No Target Protein Degradation
You have treated your cells with a this compound-based degrader, but you observe minimal or no degradation of your target protein.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Question to Ask | Troubleshooting Steps |
| Compound Integrity and Activity | Is the degrader molecule stable and active? | 1. Confirm Chemical Integrity: Use techniques like LC-MS to verify the chemical integrity of your degrader. 2. Activity Check: Perform a quality control experiment with a known sensitive cell line to ensure the batch of the degrader is active.[1] |
| Cellular Permeability and Efflux | Is the degrader getting into the cells and staying there? | 1. Cellular Accumulation Assay: Quantify the intracellular concentration of the degrader using LC-MS/MS. 2. Check for ABC Transporter Overexpression: Assess the expression of multidrug resistance transporters (e.g., P-glycoprotein, MRP1, BCRP) using qPCR or Western blotting.[1] These transporters can efflux the degrader from the cell.[1] |
| Target Engagement | Is the degrader binding to the target protein? | 1. Target Expression: Confirm that the target protein is expressed in your cell model. 2. Binding Assays: Use biophysical assays like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) to confirm binding.[1] |
| Cereblon (CRBN) Expression and Function | Is the E3 ligase Cereblon present and functional? | 1. CRBN Expression Levels: Confirm CRBN expression at both the mRNA (qPCR) and protein (Western Blot) levels. Low or absent CRBN is a common cause of resistance.[1] 2. CRBN Mutations: Sequence the CRBN gene to check for mutations that might impair its function.[1] |
| Ternary Complex Formation | Is the degrader bringing the target protein and CRBN together? | 1. Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to pull down your target protein and blot for CRBN, or vice-versa, in the presence of the degrader.[1] 2. Biophysical Assays: Use techniques like TR-FRET or SPR to measure the formation and stability of the ternary complex in vitro.[2] |
| Target Ubiquitination | Is the target protein being ubiquitinated following degrader treatment? | 1. Ubiquitination Assay: Perform an in-cell ubiquitination assay by immunoprecipitating the target protein and blotting for ubiquitin. |
| Proteasome Function | Is the proteasome functional? | 1. Proteasome Inhibitor Control: Treat cells with a known proteasome inhibitor (e.g., MG132) as a positive control. If the inhibitor prevents the degradation of other proteins but your target is still not degraded by your compound, the issue lies upstream of the proteasome. |
Issue 2: The "Hook Effect"
You observe that as you increase the concentration of your degrader, the extent of target protein degradation decreases after reaching an optimal point.[2]
Possible Causes and Troubleshooting Steps:
The "hook effect" occurs at high concentrations where the degrader is more likely to form binary complexes (either with the target protein or the E3 ligase) instead of the productive ternary complex required for degradation.[2]
| Troubleshooting Steps | Description |
| Perform a Wide Dose-Response Curve | Always test a broad range of concentrations to identify the optimal degradation concentration and observe the characteristic bell-shaped curve of the hook effect.[2] |
| Test Lower Concentrations | Focus on nanomolar to low micromolar ranges to find the "sweet spot" for maximal degradation.[2] |
| Enhance Cooperativity | If designing new degraders, aim for structures that promote positive cooperativity in ternary complex formation to stabilize it over binary complexes.[2] |
| Ternary Complex Assays | Use biophysical assays like TR-FRET or SPR to understand the relationship between ternary complex formation and the degradation profile at different concentrations.[2] |
Issue 3: Acquired Resistance
Your degrader initially showed good efficacy, but the cells have become resistant over time.
Possible Causes and Investigation Workflow:
| Investigation Step | Description |
| Characterize the Resistant Cell Line | Compare the resistant cell line to the parental, sensitive cell line. Determine the fold-change in the half-maximal degradation concentration (DC50).[1] |
| Evaluate CRBN Expression and Mutations | Check for downregulation or mutations in the CRBN gene in the resistant cells.[1] |
| Assess Target Protein Mutations | Sequence the target protein gene to identify mutations that may prevent degrader binding. |
| Investigate Drug Efflux | Check for overexpression of ABC transporters in the resistant cells.[1] |
| Analyze Proteasome Subunits | While less common, investigate potential mutations or altered expression of proteasome subunits.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Pomalidomide-based degrader?
A1: Pomalidomide-based degraders are heterobifunctional molecules. One end binds to the target protein of interest (POI), and the other end, the pomalidomide (B1683931) moiety, binds to the E3 ubiquitin ligase Cereblon (CRBN).[] This brings the POI and CRBN into close proximity, forming a ternary complex.[1] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The degrader molecule itself is not degraded and can act catalytically to degrade multiple copies of the target protein.[4]
Q2: How do I choose the optimal concentration and treatment time for my experiments?
A2: The optimal concentration and time will vary depending on the target protein, cell type, and specific degrader. It is crucial to perform a dose-response experiment with a wide range of concentrations and a time-course experiment. Start with a broad concentration range (e.g., 1 nM to 10 µM) and time points ranging from a few hours to 72 hours.[5]
Q3: What are some common off-target effects of Pomalidomide-based degraders and how can I assess them?
A3: Off-target effects can occur if the degrader causes the degradation of proteins other than the intended target.[6] This can be due to a non-selective target-binding warhead or the geometry of the ternary complex leading to the ubiquitination of other proteins. To assess off-target effects, proteomics-based approaches like mass spectrometry can be used to compare the proteome of treated and untreated cells.
Q4: Why is the linker important in a Pomalidomide-based degrader?
A4: The linker connecting the pomalidomide moiety and the target-binding ligand is critical. Its length and composition influence the stability and conformation of the ternary complex, which in turn affects degradation efficiency and selectivity.[2] The linker also impacts the physicochemical properties of the degrader, such as solubility and cell permeability.[7]
Data Presentation
Table 1: Representative Degradation Profile of a Pomalidomide-5-C10-NH2-based Degrader (Hypothetical Data)
| Concentration | % Target Protein Remaining (24h) | Cell Viability (%) |
| Vehicle (DMSO) | 100 | 100 |
| 1 nM | 85 | 98 |
| 10 nM | 50 | 95 |
| 100 nM | 15 | 90 |
| 1 µM | 25 ("Hook Effect") | 80 |
| 10 µM | 40 ("Hook Effect") | 65 |
Table 2: Comparison of Linker Length on Degradation Efficacy (Hypothetical Data)
| Degrader | Linker | DC50 (nM) | Dmax (%) |
| Degrader A | Pomalidomide-5-C5-NH2 | 50 | 80 |
| Degrader B | Pomalidomide-5-C10-NH2 | 15 | 95 |
| Degrader C | Pomalidomide-5-C15-NH2 | 80 | 70 |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation percentage.
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol details the procedure for assessing the degradation of a target protein in cultured cells following treatment with a this compound-based degrader.[5]
-
Cell Seeding and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the degrader or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).[5]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with a secondary antibody.
-
Detect with an appropriate substrate and image the blot.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.[5]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the interaction between the target protein and CRBN in the presence of the degrader.[1]
-
Cell Treatment and Lysis:
-
Treat cells with the degrader or vehicle control for a short period (e.g., 1-4 hours).
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein or CRBN overnight at 4°C.[1]
-
Add protein A/G beads to capture the antibody-protein complexes.[1]
-
-
Washing and Elution:
-
Wash the beads multiple times to remove non-specific binding.
-
Elute the protein complexes from the beads.[1]
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blot for the presence of both the target protein and CRBN.[1] An interaction should be observed in the degrader-treated sample.
-
Visualizations
Caption: Mechanism of action for Pomalidomide-based degraders.
Caption: A logical workflow for troubleshooting lack of degradation.
Caption: The "Hook Effect" at high degrader concentrations.
References
Technical Support Center: Synthesis of Pomalidomide-5-C10-NH2 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pomalidomide-5-C10-NH2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and efficient method involves a two-step process. The first step is a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and a suitable C10 amine linker where the terminal amine is protected (e.g., as a Boc-carbamate). The second step is the deprotection of the terminal amine and subsequent formation of the hydrochloride salt. This approach generally offers better yields and chemoselectivity compared to direct alkylation of pomalidomide (B1683931).[1][2]
Q2: Why is 4-fluorothalidomide used as a starting material instead of pomalidomide?
A2: Using 4-fluorothalidomide in an SNAr reaction provides a more selective and higher-yielding route to N-substituted pomalidomide derivatives.[1][2][3][4] Direct alkylation of the aromatic amine on pomalidomide can suffer from low nucleophilicity and poor chemoselectivity, leading to a mixture of products that are difficult to separate.[1][3][4]
Q3: What are the critical parameters to control during the SNAr coupling reaction?
A3: The key parameters to control are temperature, choice of solvent, and the base used. The reaction is often conducted at elevated temperatures (e.g., 90 °C) to ensure a reasonable reaction rate.[1][3] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically employed to scavenge the HF generated during the reaction without competing with the amine linker as a nucleophile.[1]
Q4: What are the common impurities encountered in the synthesis of pomalidomide and its derivatives?
A4: Impurities can arise from the starting materials, side reactions, or degradation.[1] Common process-related impurities in pomalidomide synthesis include benzyldione, 5-amino, desamino, and nitrodion species.[5] During the synthesis of pomalidomide-linker conjugates, intractable byproducts can also be formed.[1] Hydrolysis of the glutarimide (B196013) ring is another potential source of impurities.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product and any byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Formation in the SNAr Coupling Step
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C. For SNAr reactions with 4-fluorothalidomide, temperatures around 90 °C are often effective.[1][3] |
| Degraded Reagents | Use fresh, anhydrous DMSO and ensure the amine linker and base (DIPEA) are of high purity. |
| Inefficient Base | Ensure at least 3 equivalents of DIPEA are used to effectively neutralize the HF produced during the reaction.[1] |
| Poor Nucleophilicity of the Amine Linker | While primary amines can be used, secondary amines have been reported to give higher yields in similar reactions.[1][3][6][7] If using a primary amine, consider extending the reaction time or increasing the temperature. |
Issue 2: Formation of Multiple Products/Byproducts
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too High | While heat is necessary, excessive temperatures can lead to decomposition and side reactions. Determine the optimal temperature through small-scale experiments. |
| Presence of Water | Ensure all glassware is oven-dried and reagents are anhydrous. Water can lead to hydrolysis of the glutarimide ring. |
| Competition from Other Nucleophiles | Use a non-nucleophilic base like DIPEA. Ensure the solvent is not participating in the reaction. |
| Dialkylation (if using a diamine linker without protection) | It is highly recommended to use a C10 diamine linker with one of the amino groups protected (e.g., with a Boc group) to prevent the formation of pomalidomide homo-dimers. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution |
| Intractable Byproducts | Optimizing the reaction conditions to minimize byproduct formation is the best strategy.[1][8] Consider exploring one-pot synthesis methods which have been shown to improve yields and simplify purification.[1][6][7] |
| Product and Impurities have Similar Polarity | Use a different solvent system for column chromatography. If the product is basic, consider using a column with a basic stationary phase or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent. |
| Product is not Crystalline | If the free base is an oil, convert it to the hydrochloride salt, which is more likely to be a crystalline solid and easier to purify by recrystallization. |
Issue 4: Incomplete Boc-Deprotection
| Potential Cause | Recommended Solution |
| Insufficient Acid | Ensure an adequate excess of the deprotecting acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) is used. |
| Short Reaction Time | Monitor the reaction by TLC or HPLC until the starting material is fully consumed. |
| Scavenging of Acid by Other Basic Groups | If other acid-sensitive groups are present, a different protecting group strategy may be needed. However, for this synthesis, this is unlikely to be an issue. |
Issue 5: Problems with Hydrochloride Salt Formation
| Potential Cause | Recommended Solution |
| Product is Not Precipitating | Ensure the solvent used for precipitation is one in which the hydrochloride salt is insoluble (e.g., diethyl ether, MTBE). The starting solution of the free base should be in a solvent in which the salt is less soluble (e.g., dichloromethane (B109758), ethyl acetate). |
| Formation of an Oil instead of a Solid | Try adding the HCl solution slowly at a lower temperature (e.g., 0 °C). Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Incorrect Stoichiometry of HCl | Use a slight excess of a solution of HCl in a solvent like dioxane or isopropanol (B130326) to ensure complete salt formation. |
Experimental Protocols
Protocol 1: Synthesis of Boc-protected Pomalidomide-5-C10-NH2
-
To a solution of 4-fluorothalidomide (1 eq.) in anhydrous DMSO, add N,N-diisopropylethylamine (DIPEA) (3 eq.).
-
Add the Boc-protected 1,10-diaminodecane (B146516) (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 90 °C and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the Boc-protected Pomalidomide-5-C10-NH2.
Protocol 2: Boc-Deprotection and Hydrochloride Salt Formation
-
Dissolve the Boc-protected Pomalidomide-5-C10-NH2 (1 eq.) in a minimal amount of dichloromethane or ethyl acetate.
-
Add a solution of HCl in dioxane (e.g., 4M, 5-10 eq.) to the solution at room temperature.
-
Stir the mixture and monitor the deprotection by TLC or HPLC until the starting material is no longer visible.
-
If the product precipitates during the reaction, continue stirring for an additional 30 minutes after completion.
-
If the product does not precipitate, add an anti-solvent such as diethyl ether or pentane (B18724) until a precipitate forms.
-
Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum to yield this compound.
Visualizations
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
Technical Support Center: Optimizing Ternary Complex Formation with Pomalidomide-5-C10-NH2 Hydrochloride
Welcome to the technical support center for optimizing ternary complex formation with Pomalidomide-5-C10-NH2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this Cereblon (CRBN) E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of Pomalidomide, an immunomodulatory drug (IMiD). It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] In the context of PROTACs (Proteolysis Targeting Chimeras), it serves as the E3 ligase-recruiting moiety. Its mechanism of action involves binding to CRBN, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2][3][4] This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of target proteins (neosubstrates).[2][5]
Q2: What are the key applications of this compound in research?
A2: The primary application of this compound is in the development of PROTACs. The terminal amine group on the C10 linker allows for its conjugation to a ligand that binds to a specific protein of interest (POI). The resulting PROTAC molecule can then recruit the POI to the CRBN E3 ligase complex, leading to the POI's degradation.[1] This technology is instrumental in studying protein function and for developing novel therapeutics to target previously "undruggable" proteins.
Q3: What are the typical neosubstrates of Pomalidomide-based PROTACs?
A3: Pomalidomide and its derivatives are known to induce the degradation of specific zinc finger transcription factors, most notably Ikaros (IKZF1) and Aiolos (IKZF3).[2][5] The degradation of these neosubstrates is responsible for the immunomodulatory effects of Pomalidomide.[2] When designing PROTACs, it is crucial to be aware of these inherent off-target effects.
Q4: What is the "hook effect" and how can it be mitigated?
A4: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where at high concentrations, the efficacy of the PROTAC decreases.[6][7][8] This is due to the formation of non-productive binary complexes (PROTAC-target protein and PROTAC-E3 ligase) which predominate over the productive ternary complex (target protein-PROTAC-E3 ligase).[7] To mitigate the hook effect, it is essential to perform a full dose-response curve to identify the optimal concentration range for ternary complex formation and subsequent protein degradation.[1]
Quantitative Data Summary
The following tables provide a summary of quantitative data for Pomalidomide and related compounds. Note that specific binding affinities for this compound are not widely available in public literature; however, the data for Pomalidomide serves as a strong reference.
Table 1: Binding Affinities of IMiDs to CRBN
| Compound | Target | Kd (nM) | Method |
| Pomalidomide | CRBN-DDB1 | ~157 | ITC |
| Lenalidomide | CRBN-DDB1 | ~178 - 640 | ITC |
| Thalidomide | CRBN-DDB1 | ~250 | ITC |
| Iberdomide (CC-220) | CRBN | Higher affinity than Pomalidomide | Not Specified |
Data compiled from various sources. Experimental conditions may vary, and direct comparison should be made with caution.
Table 2: Representative Degradation Data for a Pomalidomide-based PROTAC
| Cell Line | Target | DC50 (nM) | Dmax (%) |
| A549 | EGFRWT | 32.9 | 96 |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.[6]
Visualizing the Mechanism and Workflow
Pomalidomide-Induced Protein Degradation Pathway
Caption: Pomalidomide-induced protein degradation pathway.
General Experimental Workflow for Ternary Complex Analysis
Caption: Workflow for ternary complex analysis.
Troubleshooting Guides
Problem 1: Low or no signal in proximity-based assays (AlphaLISA, TR-FRET)
| Possible Cause | Suggested Solution |
| Inactive Reagents | - Confirm the activity of recombinant CRBN and the protein of interest (POI). Consider running a positive control with a known binder.[9]- Ensure the this compound compound is properly solubilized and has not degraded. |
| Suboptimal Protein Concentrations | - Titrate both CRBN and POI concentrations to find the optimal assay window. High concentrations can lead to high background, while low concentrations may not yield a detectable signal. |
| Inappropriate Buffer Conditions | - Optimize buffer components (pH, salt concentration, detergents). Some assay buffers may not support ternary complex formation.[10][11] |
| Steric Hindrance | - The tags on the recombinant proteins (e.g., GST, FLAG, His) may sterically hinder complex formation. If possible, test different tag placements or tag-free proteins. |
| No Ternary Complex Formation | - The PROTAC may not be inducing a stable ternary complex. This could be due to poor cooperativity or an inappropriate linker length. Consider synthesizing analogs with different linkers. |
Problem 2: Inconsistent results in Co-Immunoprecipitation
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | - Use a lysis buffer that preserves protein-protein interactions (e.g., non-denaturing buffers like RIPA with low detergent).[12]- Ensure complete cell lysis through sonication or mechanical disruption.[13] |
| High Background/Non-specific Binding | - Pre-clear the cell lysate with Protein A/G beads before adding the specific antibody.[14][15]- Increase the number and stringency of washes after immunoprecipitation. |
| Antibody Issues | - Use a high-affinity, validated antibody for immunoprecipitation.- Include an isotype control antibody to ensure the observed interaction is specific.[12] |
| Transient Interaction | - Ternary complexes can be transient. Consider cross-linking agents to stabilize the complex before cell lysis, but be aware this can increase background. |
Problem 3: Observing the "Hook Effect" in degradation assays
| Possible Cause | Suggested Solution |
| High PROTAC Concentration | - Perform a wide dose-response experiment (e.g., from pM to µM range) to identify the optimal concentration for degradation and the onset of the hook effect.[1] |
| Dominance of Binary Complexes | - At high concentrations, the PROTAC saturates both the POI and CRBN, preventing the formation of the productive ternary complex.[7][8] The optimal concentration is a balance between binary and ternary complex formation. |
| Misinterpretation of Potency | - The hook effect can lead to an underestimation of a PROTAC's maximal degradation (Dmax) and potency (DC50).[1] Always use the optimal concentration range for subsequent experiments. |
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree.
Detailed Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is designed to confirm the formation of the CRBN-PROTAC-POI ternary complex in a cellular context.
Materials:
-
Cells expressing the protein of interest (POI).
-
This compound-based PROTAC.
-
DMSO (vehicle control).
-
Ice-cold PBS.
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-POI, anti-CRBN, and isotype control IgG.
-
Protein A/G magnetic beads.
-
SDS-PAGE gels, buffers, and Western blot reagents.
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the optimal concentration of the PROTAC or DMSO for a predetermined time (e.g., 4 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with Co-IP Lysis Buffer on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant (lysate) and determine the protein concentration (e.g., via BCA assay).[14]
-
-
Pre-clearing:
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G magnetic beads.
-
Incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the pre-cleared supernatant to a new tube.[14]
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-POI antibody or control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 30 µL of pre-washed Protein A/G magnetic beads.
-
Incubate for 2-4 hours at 4°C on a rotator.[14]
-
-
Washing and Elution:
-
Wash the beads three to five times with lysis buffer.
-
Elute the proteins by boiling in 2X Laemmli sample buffer for 10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with primary antibodies against the POI and CRBN.
-
An enhanced band for CRBN in the PROTAC-treated sample immunoprecipitated with the anti-POI antibody (compared to the DMSO control) confirms ternary complex formation.[12]
-
Protocol 2: AlphaLISA for In Vitro Ternary Complex Formation
This protocol provides a framework for a 384-well plate-based AlphaLISA assay to quantify ternary complex formation. This assumes the use of a GST-tagged POI and a FLAG-tagged CRBN.
Materials:
-
GST-tagged POI.
-
FLAG-tagged CRBN.
-
This compound-based PROTAC.
-
AlphaLISA Anti-GST Acceptor beads.
-
AlphaLISA Anti-FLAG Donor beads.
-
AlphaLISA Assay Buffer.
-
384-well white microplates.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in AlphaLISA Assay Buffer.
-
Dilute GST-POI and FLAG-CRBN to their optimal concentrations (determined from initial titration experiments) in the assay buffer.
-
Prepare suspensions of Acceptor and Donor beads according to the manufacturer's instructions, ensuring they are protected from light.
-
-
Assay Assembly:
-
Add 5 µL of the PROTAC dilution to each well.
-
Add 5 µL of the GST-POI solution.
-
Add 5 µL of the FLAG-CRBN solution.
-
Incubate for 60 minutes at room temperature, protected from light.[16]
-
-
Bead Addition:
-
Add 5 µL of the Anti-GST Acceptor bead suspension.
-
Add 5 µL of the Anti-FLAG Donor bead suspension.
-
Incubate for 60 minutes at room temperature in the dark.[16]
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The signal generated is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the EC50 for complex formation.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol describes the use of SPR to measure the kinetics and affinity of binary and ternary complex formation, allowing for the calculation of cooperativity.
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated).
-
Biotinylated, purified CRBN-DDB1 complex.
-
Purified POI.
-
This compound-based PROTAC.
-
SPR running buffer.
Procedure:
-
Immobilization: Immobilize the biotinylated CRBN-DDB1 complex onto a streptavidin-coated sensor chip.[12]
-
Binary Interaction Analysis (PROTAC-CRBN):
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and dissociation constant (KD).[12]
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized CRBN surface.
-
Alternatively, inject varying concentrations of the PROTAC in a running buffer containing a constant, saturating concentration of the POI.
-
Determine the apparent KD for the ternary interaction.
-
-
Data Analysis and Cooperativity Calculation:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. SLAS2024 [slas2024.eventscribe.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. benchchem.com [benchchem.com]
- 17. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-5-C10-NH2 hydrochloride degradation and metabolism in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-5-C10-NH2 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cellular studies?
This compound is a derivative of pomalidomide (B1683931), an immunomodulatory drug.[1][2] It is primarily used as a ligand for the E3 ubiquitin ligase Cereblon (CRBN) in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The molecule consists of the pomalidomide head, which binds to CRBN, and a 10-carbon alkyl amine linker (C10-NH2) that can be conjugated to a ligand for a specific protein of interest.[3] By recruiting CRBN to a target protein, it facilitates the ubiquitination and subsequent degradation of that protein by the proteasome.[4]
Q2: What is the expected mechanism of action when using a PROTAC synthesized with this compound?
A PROTAC created using this compound will hijack the cell's natural ubiquitin-proteasome system.[5][6] The pomalidomide portion of the PROTAC will bind to the CRBN E3 ligase, while the other end of the PROTAC will bind to the target protein of interest. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[5][7] This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4] The PROTAC molecule itself is then released and can act catalytically to induce the degradation of multiple target protein molecules.
Q3: Is there specific data on the cellular degradation and metabolism of this compound itself?
Currently, there is no specific published data detailing the complete metabolic fate and degradation pathway of the this compound molecule within cells. Its primary role is as a component of a larger PROTAC molecule. Therefore, its stability and metabolism are generally considered in the context of the entire PROTAC. The degradation of the pomalidomide moiety and the linker can be inferred from studies on pomalidomide and common PROTAC linkers.
Q4: How is the pomalidomide part of the molecule expected to be metabolized?
Pomalidomide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4.[8] The main metabolic pathways are hydroxylation of the phthalimide (B116566) ring, followed by glucuronidation.[8][9] The resulting metabolites are significantly less pharmacologically active than the parent pomalidomide molecule.[8][9]
Q5: What is the likely metabolic fate of the C10-NH2 alkyl amine linker?
Long-chain alkyl linkers in drug conjugates are generally metabolized through oxidation.[] The typical metabolic pathway for alkyl chains is hydroxylation at the terminal or sub-terminal carbon atoms. This process is generally slower compared to the cleavage of other linker types, such as polyethylene (B3416737) glycol (PEG) linkers.[] The stability of the linker is a critical factor in the overall pharmacokinetic profile of a PROTAC.[11]
Troubleshooting Guides
Problem 1: Low or no degradation of the target protein when using a PROTAC synthesized with this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient ternary complex formation | The 10-carbon linker may not be the optimal length for your specific target protein and CRBN. Synthesize and test a series of PROTACs with varying linker lengths (e.g., shorter or longer alkyl chains, or different linker compositions like PEG).[5][11] |
| Poor cell permeability of the PROTAC | The overall physicochemical properties of your final PROTAC molecule may limit its entry into cells. Alkyl linkers can increase hydrophobicity.[11][12] Consider modifying the PROTAC to improve its solubility and cell permeability. |
| Low expression of Cereblon (CRBN) in the cell line | Confirm the expression level of CRBN in your experimental cell line using techniques like Western blotting or qPCR. If CRBN expression is low, consider using a different cell line or a PROTAC that recruits a different E3 ligase. |
| Instability of the final PROTAC molecule | The complete PROTAC molecule may be unstable under experimental conditions. Assess the stability of your PROTAC in cell culture media and cell lysates. |
Problem 2: Observed off-target effects or cellular toxicity.
| Possible Cause | Troubleshooting Step |
| Intrinsic activity of the pomalidomide moiety | Pomalidomide itself has biological effects, including the degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3).[13] Include a control experiment with pomalidomide alone to distinguish its effects from the targeted degradation by your PROTAC. |
| "Hook effect" at high PROTAC concentrations | At very high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, which can reduce degradation efficiency and potentially lead to off-target effects.[4] Perform a dose-response experiment to determine the optimal concentration range for your PROTAC. |
| Metabolites of the PROTAC are causing toxicity | The degradation products of the pomalidomide head or the linker could be toxic. While pomalidomide metabolites are generally less active, the overall metabolic profile of the PROTAC is unknown.[8][9] If possible, use LC-MS to identify and quantify potential metabolites in your cellular assays. |
Data Presentation
Table 1: Summary of Pomalidomide Metabolism
| Metabolic Pathway | Enzymes Involved | Primary Metabolites | Activity of Metabolites | Reference |
| Hydroxylation | CYP1A2, CYP3A4 | 5-hydroxy-pomalidomide | At least 26-fold less active than pomalidomide | [8][9] |
| Glucuronidation | UGTs (unspecified) | Glucuronide conjugates of hydroxylated metabolites | Inactive | [8][9] |
| Glutarimide Ring Hydrolysis | N/A | Hydrolysis products | At least 26-fold less active than pomalidomide | [8][9] |
Table 2: General Characteristics of Alkyl Linkers in PROTACs
| Property | Description | Potential Impact on Experiments | Reference |
| Composition | Saturated hydrocarbon chain | Hydrophobic, may decrease solubility of the PROTAC | [11][12] |
| Flexibility | High degree of conformational freedom | Can facilitate ternary complex formation for a wide range of targets | [12] |
| Metabolic Stability | Generally stable, metabolized via oxidation (hydroxylation) | Slower degradation compared to some other linker types, potentially leading to a longer half-life of the PROTAC | [] |
| Synthesis | Synthetically accessible | Relatively straightforward to synthesize PROTACs with varying alkyl linker lengths | [11][12] |
Experimental Protocols
Protocol 1: Western Blotting to Assess Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC synthesized with this compound for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. scienceopen.com [scienceopen.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of attachment site on stability of cleavable antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linkers for Drug Conjugates - Almac [almacgroup.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to CRBN E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases is Cereblon (CRBN), recruited by a class of ligands historically derived from immunomodulatory drugs (IMiDs). This guide provides an objective comparison of Pomalidomide-5-C10-NH2 hydrochloride and other prominent CRBN E3 ligase ligands, supported by experimental data to inform the rational design of next-generation protein degraders.
Introduction to CRBN E3 Ligase Ligands
CRBN, as the substrate receptor of the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex, has been successfully exploited for targeted protein degradation. Ligands such as thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) bind to CRBN, inducing the ubiquitination and subsequent proteasomal degradation of target proteins when incorporated into a PROTAC. These ligands function as "molecular glues," forming a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. The choice of the CRBN ligand and the nature of its linker attachment can significantly influence the potency, selectivity, and pharmacokinetic properties of the resulting PROTAC.
This compound: A Tool for PROTAC Development
Quantitative Comparison of CRBN Ligand Performance
The efficacy of a CRBN ligand in a PROTAC is determined by its binding affinity to CRBN and its ability to promote the degradation of the target protein, often measured as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Binding Affinities of CRBN Ligands
The binding affinity of a ligand to CRBN is a critical factor in the formation of a stable ternary complex. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to lenalidomide and thalidomide.
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 | Assay Method |
| Pomalidomide | ~157 nM | ~3 µM | Competitive Titration, TR-FRET |
| Lenalidomide | ~178 nM | ~3 µM | Competitive Titration, TR-FRET |
| Thalidomide | ~250 nM | ~30 µM | Competitive Titration, TR-FRET |
| CC-220 (Iberdomide) | - | 60 nM | Competitive TR-FRET |
| Novel Phenyl Glutarimides | Kd values in the µM range | IC50 values in the µM range | Fluorescence Polarization |
| Novel Phenyl Dihydrouracil (PDHU) Derivatives | Kd = 0.53 ± 0.05 µM (for 4F) | IC50 = 0.56 ± 0.05 µM (for 4F) | Not Specified |
Note: The binding affinity can vary depending on the specific assay conditions and the protein construct used. Data is compiled from multiple sources for comparison.
Comparative Degradation Efficiency of CRBN Ligand-Based PROTACs
To provide a more direct comparison of CRBN ligand performance, the following table summarizes degradation data for PROTACs targeting the same protein, Bromodomain-containing protein 4 (BRD4), but utilizing different CRBN ligands.
| CRBN Ligand in PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| Pomalidomide (in dBET1) | BRD4 | HeLa | ~3 nM | >90% |
| Lenalidomide | BET Proteins | MM1.S | More potent than pomalidomide-based PROTAC | >90% |
| Novel Benzimidazole-based Ligand (in 5Y-3) | BRD4 | SU-DHL-4 | < 10 nM | >90% |
Note: This data illustrates that while pomalidomide is a potent CRBN ligand, newer and modified ligands can achieve comparable or even superior degradation efficacy in a PROTAC context.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action of a CRBN-recruiting PROTAC. The PROTAC simultaneously binds to the target protein and CRBN, leading to the formation of a ternary complex. This proximity allows the E3 ligase complex to ubiquitinate the target protein, marking it for degradation by the proteasome.
References
A Comparative Guide to Pomalidomide-5-C10-NH2 Hydrochloride and Thalidomide Derivatives for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pomalidomide-5-C10-NH2 hydrochloride and its parent thalidomide (B1683933) derivatives, including lenalidomide (B1683929) and pomalidomide (B1683931). The focus is on their application in targeted protein degradation, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to inform rational drug design and development.
Introduction: The Evolution of Thalidomide and its Analogs
Thalidomide, initially developed as a sedative, has undergone a remarkable journey in medicinal chemistry. Its potent immunomodulatory and anti-angiogenic properties led to its repurposing for treating multiple myeloma and other hematological malignancies.[1][2] This resurgence of interest spurred the development of more potent and safer analogs, namely lenalidomide and pomalidomide.[1][2] These immunomodulatory imide drugs (IMiDs) exert their therapeutic effects primarily by binding to the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This interaction redirects the E3 ligase to degrade specific "neosubstrate" proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of myeloma cells.[1][3]
This compound represents a further evolution, serving as a key building block in the development of PROTACs.[4] PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively degrade target proteins.[4][5] In this context, the pomalidomide moiety of this compound functions as the CRBN-recruiting ligand, connected via a C10 alkyl-amine linker to a ligand for a protein of interest.[4]
Mechanism of Action: From IMiDs to PROTACs
The fundamental mechanism of action for both thalidomide derivatives and pomalidomide-based PROTACs is the hijacking of the CRBN E3 ubiquitin ligase complex. However, the ultimate target of degradation differs.
Thalidomide Derivatives (IMiDs): Thalidomide, lenalidomide, and pomalidomide directly modulate the substrate specificity of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of endogenous neosubstrates like IKZF1 and IKZF3.[1][3] The potency of these derivatives is correlated with their binding affinity to CRBN.[6]
Pomalidomide-Based PROTACs: In a PROTAC, the pomalidomide component serves to recruit CRBN. The other end of the PROTAC binds to a specific target protein. This induced proximity facilitates the formation of a ternary complex (Target Protein-PROTAC-CRBN), leading to the ubiquitination and degradation of the target protein.[4][7] The efficacy of a pomalidomide-based PROTAC is influenced by the binding affinity of the pomalidomide ligand to CRBN, the linker composition, and the affinity of the target-binding ligand.[4]
Signaling Pathway of Pomalidomide-Based PROTACs
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Quantitative Comparison of Performance
The performance of thalidomide derivatives can be assessed by their binding affinity to CRBN and their efficacy in degrading neosubstrates and inhibiting cancer cell proliferation. For this compound, its performance is evaluated in the context of a PROTAC, where degradation efficiency (DC50 and Dmax) of a target protein is the key metric.
Binding Affinity to Cereblon (CRBN)
Pomalidomide consistently demonstrates a higher binding affinity to CRBN compared to lenalidomide and thalidomide, which generally translates to greater potency in cellular assays.[6][8]
| Compound | Binding Affinity (Kd) to CRBN-DDB1 | IC50 for CRBN Binding (µM) |
| Thalidomide | ~250 nM[8] | - |
| Lenalidomide | ~178 - 640 nM[8] | ~1-2[6] |
| Pomalidomide | ~157 nM[8] | ~1-2[6] |
Note: Binding affinity values can vary depending on the experimental conditions and assay format.
Anti-proliferative Activity in Multiple Myeloma Cells
The increased potency of pomalidomide is also reflected in its anti-proliferative effects on multiple myeloma cell lines.
| Compound | IC50 in MM.1S cells |
| Thalidomide | > 10 µM |
| Lenalidomide | ~1 µM |
| Pomalidomide | ~0.1 µM |
Data compiled from various sources and should be considered representative.
Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is highly dependent on the target protein and the linker connecting the pomalidomide ligand to the target-binding moiety. The following table provides examples of the degradation performance of pomalidomide-based PROTACs with alkyl-ether or similar linkers, which can serve as a proxy for the expected performance of PROTACs utilizing this compound.
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| EGFR (Wild-Type) | Alkyl-ether | 32.9 | 96 | A549[9] |
| HDAC8 | Alkyl chain | 147 | 93 | Various |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation and comparison of these compounds.
Cereblon Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a ligand to CRBN.
-
Reagents and Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled tracer ligand that binds to CRBN
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well, low-volume, black microplates
-
Test compounds (serially diluted in DMSO)
-
-
Procedure:
-
Add a fixed concentration of the fluorescent tracer and CRBN protein to each well of the microplate.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate at room temperature to reach binding equilibrium.
-
Measure the fluorescence polarization (FP) of each well.
-
-
Data Analysis:
-
The FP signal is inversely proportional to the amount of tracer displaced by the test compound.
-
Plot the FP signal against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for PROTAC-Mediated Protein Degradation
This method is used to quantify the reduction in the level of a target protein following treatment with a PROTAC.[5][8]
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for PROTAC development.
Conclusion
The evolution from thalidomide to its more potent analogs, lenalidomide and pomalidomide, has significantly advanced the treatment of multiple myeloma. Pomalidomide, with its superior binding affinity to CRBN, has become a cornerstone of both direct therapy and the development of PROTACs. This compound, as a pomalidomide-based linker, is a critical tool for the rational design of PROTACs. The efficacy of such PROTACs is highly dependent on the interplay between the pomalidomide-CRBN interaction and the properties of the linker and target-binding ligand. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and optimization of these next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Degradation by Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins. Pomalidomide (B1683931), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the design of these heterobifunctional molecules. This guide provides an objective comparison of the performance of pomalidomide-based PROTACs, with a focus on those utilizing an amino-terminated C10 alkyl linker (Pomalidomide-5-C10-NH2 hydrochloride), and presents supporting experimental data and detailed protocols for validation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based PROTACs function by inducing the proximity of a target protein of interest (POI) and the CRBN E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule is subsequently released to engage in another degradation cycle.
Figure 1: Mechanism of protein degradation by Pomalidomide-based PROTACs.
Comparative Performance Data: The Critical Role of the Linker
The efficacy of a PROTAC is significantly influenced by the composition and length of the linker connecting the pomalidomide moiety to the POI ligand. While specific data for PROTACs utilizing a C10 amino linker is not extensively published, we can infer performance by comparing data from PROTACs with varying linker lengths targeting different proteins. The optimal linker length is highly dependent on the specific target protein and the geometry required to form a stable and productive ternary complex.[1]
General Observations:
-
Linker Length: Studies on various targets suggest that an optimal linker length is crucial. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins together.[2] For some targets, linkers with 15-17 atoms have shown high efficacy.[3]
-
Linker Composition: The chemical nature of the linker, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, affects the PROTAC's solubility, cell permeability, and metabolic stability.[2]
The following tables summarize the performance of several pomalidomide-based PROTACs against various protein targets, illustrating the impact of different linkers.
Table 1: Pomalidomide-Based PROTACs Targeting BRD4
| PROTAC | Linker Composition & Length | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 21 | Dihydroquinazolinone-based with a linker to pomalidomide | THP-1 | - | >90% at 1 µM | [4] |
| ARV-825 | JQ1-based with a PEG/alkyl linker to pomalidomide | - | - | - | [5] |
| dBET1 | JQ1-based with a different PEG/alkyl linker to pomalidomide | - | - | - | [6] |
Note: Direct comparison of DC50 values is challenging due to variations in experimental conditions across different studies.
Table 2: Pomalidomide-Based PROTACs Targeting HDAC8
| PROTAC | Linker Composition & Length | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | HDAC6/8 dual inhibitor with a linker to pomalidomide | - | 147 | 93 | [7][8] |
| PROTAC Z16 | Hydrazide-based with a flexible linker to pomalidomide | Jurkat | 0.32 | 97 | [9] |
Table 3: Pomalidomide-Based PROTACs Targeting EGFR
| PROTAC | Linker Composition & Length | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | Quinoxaline-based with a linker to pomalidomide | A549 | 32.9 | >90% | [10][11] |
| Compound 6 | Gefitinib-based with a linker to pomalidomide | HCC-827 / H3255 | 5.0 / 3.3 | >95% | [5] |
Experimental Protocols for Validation
Accurate validation of protein degradation is critical. The following are detailed protocols for key experiments.
Experimental Workflow: From Treatment to Data Analysis
Figure 2: General experimental workflow for validating PROTAC-mediated protein degradation.
Western Blotting for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay
Objective: To confirm that protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation (e.g., 5-10 times the DC50). In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow accumulation of ubiquitinated protein.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with the primary antibody against the target protein to form an antibody-protein complex.
-
Add Protein A/G magnetic beads to pull down the complex.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein from the beads.
-
Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody.
-
-
Analysis: An increase in the high molecular weight smear (indicating polyubiquitination) in the PROTAC and proteasome inhibitor co-treated sample compared to the PROTAC-only and control samples confirms that the degradation is ubiquitin-dependent.
Conclusion
The validation of protein degradation by pomalidomide-based PROTACs requires a systematic approach employing robust experimental methodologies. While direct comparative data for PROTACs synthesized with this compound is limited, the principles of linker optimization are well-established. By carefully evaluating degradation potency (DC50 and Dmax) and confirming the mechanism of action through ubiquitination assays, researchers can effectively characterize and compare the performance of their novel PROTACs. The provided protocols and comparative data serve as a valuable resource for scientists and drug developers in the exciting field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Exploration of Hydrazide-Based HDAC8 PROTACs for the Treatment of Hematological Malignancies and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Pomalidomide-Induced Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pomalidomide-5-C10-NH2 hydrochloride-induced protein degradation, benchmarked against other targeted protein degradation strategies. The following sections detail the underlying mechanism, present comparative quantitative data from mass spectrometry analyses, and provide standardized experimental protocols for reproducibility.
Pomalidomide and its derivatives are central to the development of Proteolysis Targeting Chimeras (PROTACs), a technology that commandeers the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] Pomalidomide-based PROTACs specifically engage the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][] Mass spectrometry is a critical tool for quantifying the efficacy and specificity of these degraders.[5][6]
Comparative Performance Analysis
The efficacy of a protein degrader is primarily assessed by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achievable). Lower DC50 values indicate higher potency. The following tables present a comparative summary of Pomalidomide-based PROTACs against alternative degradation technologies.
Table 1: Performance of Pomalidomide-Based PROTACs Against Various Targets
| PROTAC Name/Identifier | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Pomalidomide-5-C10-NH2-TargetA | Target A | Pomalidomide | (Hypothetical) | (Hypothetical) | (Cell Line) | N/A |
| ARV-825 | BRD4 | Pomalidomide | <1 | >90 | Burkitt's Lymphoma | [7] |
| Compound 16 | EGFR | Pomalidomide | ~10 | 96 | A549 | [8] |
| ZQ-23 | HDAC8 | Pomalidomide | 147 | 93 | Jurkat | [9] |
Table 2: Comparison with Alternative Protein Degradation Technologies
| Degrader Type | Target Protein | E3 Ligase/Degradation Pathway | Key Advantages | Key Disadvantages |
| Pomalidomide-based PROTAC | Various | CRBN | Well-established chemistry, good bioavailability of CRBN ligands. [10] | Potential for off-target effects related to native CRBN substrates. [11] |
| VHL-based PROTAC | Various | VHL | High degradation efficiency, orthogonal to CRBN-based PROTACs.[10] | Can have different cellular permeability and stability profiles. |
| Molecular Glues | IKZF1/IKZF3 | CRBN | Smaller molecular weight, often better cell permeability.[2] | Discovery is often serendipitous, rational design is challenging. |
| LYTACs | Membrane Proteins | Lysosomal Degradation | Targets extracellular and membrane proteins. | Larger size can limit cell permeability. |
| RNA-PROTACs | RNA-binding proteins | Various | Expands the target scope to RNA.[12] | Delivery of RNA-based therapeutics can be challenging.[12] |
Mechanism of Action and Experimental Workflow
To understand the data presented, it is crucial to visualize the underlying biological processes and the experimental steps taken to generate the data.
Caption: Mechanism of Pomalidomide-based PROTACs.
The experimental workflow for analyzing protein degradation via mass spectrometry is a multi-step process that requires careful sample preparation and data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. PROTAC-based Methods as Traditional PROTAC Protein Degradation Technology Alternatives [bio-itworld.com]
Pomalidomide-5-C10-NH2 Hydrochloride vs. VHL-based PROTACs: A Comparative Guide for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, researchers and drug developers are increasingly turning to Proteolysis Targeting Chimeras (PROTACs) to eliminate disease-causing proteins. This guide provides a detailed, objective comparison between two prominent strategies in PROTAC development: those utilizing Pomalidomide-5-C10-NH2 hydrochloride to recruit the Cereblon (CRBN) E3 ligase, and those employing ligands to recruit the von Hippel-Lindau (VHL) E3 ligase. This comparison is supported by experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological mechanisms.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both Pomalidomide-based and VHL-based PROTACs operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. These heterobifunctional molecules form a ternary complex, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Pomalidomide-based PROTACs utilize a derivative of pomalidomide (B1683931), such as this compound, to engage Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex.[1][2]
VHL-based PROTACs employ a ligand that specifically binds to the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of the CUL2 E3 ubiquitin ligase complex.[3][4]
The choice between these two E3 ligase recruiters can significantly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[][6]
Performance Comparison: Efficacy and Selectivity
The decision to use a CRBN or VHL-based PROTAC often depends on the specific target protein and the desired therapeutic window. While direct head-to-head comparisons with identical target binders and linkers are not always available, existing data provides valuable insights.
| Parameter | Pomalidomide (CRBN)-based PROTACs | VHL-based PROTACs | Key Considerations & References |
| Degradation Potency (DC50) | Can achieve low nanomolar to picomolar DC50 values. | Can achieve low nanomolar to picomolar DC50 values. | Potency is highly dependent on the target protein, linker design, and cell type.[6][7] |
| Maximal Degradation (Dmax) | Often achieves >90% degradation. | Often achieves >90% degradation. | Dmax can be influenced by factors such as the "hook effect" and cellular levels of the E3 ligase.[6][7] |
| Selectivity | Can exhibit off-target degradation of endogenous CRBN neosubstrates (e.g., zinc finger proteins like IKZF1 and IKZF3). Modifications to the pomalidomide scaffold, such as at the C5 position, can mitigate these off-target effects. | Generally considered more selective due to the specific recognition of the VHL ligand. However, off-target effects are still possible and require careful evaluation. | The choice of E3 ligase can significantly impact the selectivity profile. VHL-based PROTACs may offer an advantage for targets where off-target effects on zinc-finger proteins are a concern.[][6] |
| Tissue Expression | CRBN is ubiquitously expressed, with high levels in hematopoietic and neural tissues. This broad expression can be advantageous for targeting proteins in various cell types. | VHL expression is also widespread but can be lower in certain tissues compared to CRBN. Hypoxia can down-regulate VHL levels, potentially impacting PROTAC efficacy in tumors. | The expression levels of the respective E3 ligase in the target tissue are a critical consideration for in vivo efficacy.[] |
| Subcellular Localization | CRBN can shuttle between the nucleus and cytoplasm. | VHL is predominantly located in the cytoplasm. | The subcellular location of the target protein should be considered when choosing an E3 ligase recruiter.[] |
Quantitative Degradation Data (Representative Examples)
| PROTAC | E3 Ligase | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Compound 14a | VHL | CRBN | HeLa | 200 nM | ~98% | [7] |
| TD-165 | VHL | CRBN | - | 20.4 nM | 99.6% | [8] |
| ARV-771 | VHL | BET Bromodomains | - | <1 nM | >90% | [9] |
| PROTAC 139 | VHL | BRD4 | PC3 | 3.3 nM | 97% | [9] |
| dBET1 | CRBN | BRD4 | - | Potent | >90% | [1] |
| Lenalidomide-based PROTAC | CRBN | BET Proteins | MM1.S | More potent than pomalidomide-based | >90% | [10] |
| Pomalidomide-based PROTAC | CRBN | BET Proteins | MM1.S | Less potent than lenalidomide-based | ~90% | [10] |
Note: DC50 and Dmax values are highly context-dependent and can vary significantly between different studies and experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed protocols for key assays used to characterize and compare Pomalidomide- and VHL-based PROTACs.
Western Blotting for Protein Degradation
This protocol allows for the quantification of target protein degradation in response to PROTAC treatment.
Materials:
-
Cell line expressing the target protein of interest
-
Pomalidomide- or VHL-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence imager.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mass Spectrometry for Ubiquitination Analysis
Mass spectrometry-based proteomics is a powerful tool to confirm the mechanism of action of PROTACs by identifying and quantifying ubiquitination sites on the target protein.
General Protocol Outline:
-
Sample Preparation:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse cells under denaturing conditions to inactivate deubiquitinases.
-
-
Protein Digestion: Digest the proteome into peptides using an enzyme such as trypsin.
-
Ubiquitinated Peptide Enrichment: Enrich for ubiquitinated peptides using antibodies that recognize the di-glycine remnant (K-ε-GG) left on lysine (B10760008) residues after tryptic digestion of ubiquitinated proteins, or by using affinity resins that bind to ubiquitin itself.
-
LC-MS/MS Analysis:
-
Separate the enriched peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and identify the site of the K-ε-GG modification.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify ubiquitinated peptides and map the ubiquitination sites on the target protein.
-
Quantify the changes in ubiquitination at specific sites in response to PROTAC treatment.
-
Cell Viability Assay
This assay determines the cytotoxic effects of the PROTAC on cells.
Materials:
-
Cell line of interest
-
PROTAC
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24, 48, 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Ternary Complex Formation
The formation of a stable and productive ternary complex is a prerequisite for efficient protein degradation. The specific interactions within this complex are crucial and can influence the selectivity and potency of a PROTAC.
CRBN-mediated Degradation Pathway
Pomalidomide and its analogues bind to a hydrophobic pocket in CRBN.[11][12] The phthalimide (B116566) ring of pomalidomide is solvent-exposed, allowing for the attachment of a linker and a target-binding ligand. The formation of the ternary complex is often stabilized by protein-protein interactions between CRBN and the target protein, which are induced by the PROTAC.[13][14]
VHL-mediated Degradation Pathway
VHL ligands mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[3] The formation of the VHL-PROTAC-target protein ternary complex is critical for subsequent ubiquitination. Crystal structures of these ternary complexes have provided valuable insights into the protein-protein interactions that stabilize the complex and orient the target protein for efficient ubiquitination.[15][16][17]
Conclusion
The choice between this compound and VHL-based ligands for PROTAC development is a critical decision that depends on a multitude of factors, including the target protein, its subcellular localization, the desired selectivity profile, and the tissue of interest. Both CRBN and VHL have been successfully recruited to degrade a wide range of therapeutic targets. A thorough understanding of their respective mechanisms, performance characteristics, and the availability of robust experimental protocols is essential for the rational design and successful development of novel protein-degrading therapeutics. This guide provides a foundational framework to aid researchers in making informed decisions in this exciting and rapidly evolving area of drug discovery.
References
- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 4. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]
- 16. portlandpress.com [portlandpress.com]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of Linkers in the Efficacy of Pomalidomide-Based PROTACs: A Comparative Guide
For Immediate Release
Shanghai, China – December 5, 2025 – In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. For researchers utilizing Pomalidomide-5-C10-NH2 hydrochloride as a Cereblon (CRBN) E3 ligase ligand, the choice of linker connecting it to a target protein ligand is a critical determinant of the resulting PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of different linker strategies, supported by experimental data, to inform the development of next-generation protein degraders.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker is not merely a spacer but a crucial component that influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] Key characteristics of the linker, including its length, composition, and attachment point, profoundly impact the potency and selectivity of the PROTAC.[1]
Impact of Linker Composition and Length on PROTAC Efficacy
The composition of the linker significantly affects the physicochemical properties of the PROTAC. The two most common types of linkers are polyethylene (B3416737) glycol (PEG) chains and alkyl chains.
-
Polyethylene Glycol (PEG) Linkers: These hydrophilic linkers can enhance the solubility and cell permeability of the PROTAC molecule. The ether oxygens in the PEG chain can also form hydrogen bonds, potentially influencing the conformation of the PROTAC within the ternary complex.[2]
-
Alkyl Linkers: These are more hydrophobic and offer synthetic simplicity and conformational flexibility. However, they may lead to lower solubility of the final PROTAC.[2]
The optimal linker length is highly dependent on the specific target protein and is crucial for spanning the distance between the E3 ligase and the target to enable the formation of a stable ternary complex.[2] A linker that is too short can cause steric hindrance, while a linker that is too long may result in an entropically unfavorable complex, reducing degradation efficiency.[2]
The following tables summarize quantitative data from various studies on pomalidomide-based PROTACs, illustrating the impact of linker length and composition on their degradation potency (DC50) and maximal degradation (Dmax).
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
| PROTAC | Pomalidomide (B1683931) Attachment Point | Linker Composition & Length | DC50 (nM) | Dmax (%) | Cell Line |
| MT-541 | C4 | Alkyl, 8 atoms | 90.1 | >90 | MOLM-14 |
| MT-809 | C5 | Alkyl, 8 atoms | 11.6 | >95 | MOLM-14 |
| PROTAC A | C5 | PEG, 12 atoms | <10 | >90 | Ramos |
| PROTAC B | C5 | PEG, 16 atoms | <20 | >90 | Ramos |
Data synthesized from published literature.[1][3]
Key Observation: A critical finding is the dramatic improvement in degradation potency when the linker is attached to the C5 position of the pomalidomide phthalimide (B116566) ring compared to the C4 position.[3] With a C5 attachment, both alkyl and PEG linkers of varying lengths can produce highly potent BTK degraders.[1][3]
Case Study 2: Epidermal Growth Factor Receptor (EGFR) Degraders
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-aryl | ~100 | ~80 | H1975 |
| Compound 16 | Alkyl-aryl with ether | <10 | >95 | H1975 |
Data synthesized from published literature.[4]
Key Observation: In this series of EGFR degraders, subtle changes in the linker composition, such as the inclusion of an ether motif, significantly enhanced degradation potency. This highlights the importance of fine-tuning the linker structure beyond just its length.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different PROTACs. Below are outlines for key experiments.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with various concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[5]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of target protein degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in 96-well plates at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).
-
Assay: Add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[5]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of pomalidomide-based PROTACs and a typical experimental workflow.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: A typical experimental workflow for evaluating PROTACs.
Conclusion
The rational design of the linker is a cornerstone of developing effective and selective pomalidomide-based PROTACs. A systematic approach that involves the comparative analysis of linker length, composition (e.g., PEG vs. alkyl), and attachment point is essential for optimizing degradation potency and minimizing off-target effects. The data presented in this guide underscore the significant impact of these linker properties on the final efficacy of the PROTAC. Researchers are encouraged to explore a diverse chemical space for linkers to unlock the full potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Control Experiments for Pomalidomide-5-C10-NH2 Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental controls and alternative compounds for studies involving Pomalidomide-5-C10-NH2 hydrochloride. It is designed to assist in the robust design and interpretation of experiments by offering detailed methodologies, quantitative comparisons, and a clear understanding of the underlying biological pathways.
This compound is a derivative of Pomalidomide (B1683931), an immunomodulatory drug (IMiD) that functions as a molecular glue. It binds to the E3 ubiquitin ligase Cereblon (CRBN), inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The C10-NH2 linker in this derivative allows for its use in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-recruiting moiety.
Comparative Analysis of Experimental Controls and Alternatives
To ensure the specificity and validity of experimental findings, a panel of well-defined controls and relevant alternative compounds should be employed.
| Compound/Control | Mechanism of Action/Purpose | Typical Concentration Range (in vitro) |
| Pomalidomide-5-C10-NH2 HCl (Test Article) | Binds to CRBN, leading to degradation of Ikaros and Aiolos. | 0.1 - 10 µM |
| Pomalidomide (Positive Control) | Parent compound, potent CRBN-dependent degrader of Ikaros and Aiolos. | 0.1 - 10 µM |
| N-methylated Pomalidomide (Negative Control) | Methylation of the glutarimide (B196013) nitrogen prevents binding to CRBN, thus inhibiting degradation activity.[1][2][3] | 0.1 - 10 µM |
| Vehicle Control (e.g., DMSO) | Solvent for the test compound; essential for ruling out solvent-induced effects. | Match highest concentration used for test articles |
| 10-Aminodecane (Linker Control) | A C10 alkylamine to assess non-specific effects of the linker.[2][4] | To be determined empirically |
| Lenalidomide (Alternative IMiD) | A less potent CRBN-dependent degrader of Ikaros and Aiolos compared to Pomalidomide.[5] | 1 - 20 µM |
| Thalidomide (Alternative IMiD) | The parent immunomodulatory drug with weaker CRBN binding and degradation activity. | 1 - 50 µM |
Quantitative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal degradation concentration (DC50) for key target proteins.
Table 1: Comparative IC50 Values in Multiple Myeloma Cell Lines (48-72h treatment)
| Compound | MM.1S Cells (µM) | RPMI-8226 Cells (µM) | H929 Cells (µM) | OPM2 Cells (µM) |
| Pomalidomide | ~0.1 - 1 | ~8 | ~1 | ~10 |
| Lenalidomide | ~1 - 10 | >10 | ~5 - 10 | >10 |
| Thalidomide | >10 | >50 | >50 | >50 |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Table 2: Comparative DC50 Values for Ikaros (IKZF1) and Aiolos (IKZF3) Degradation (24h treatment)
| Compound | Target Protein | Cell Line | DC50 (nM) |
| Pomalidomide | IKZF1/IKZF3 | MM.1S | ~10 - 100 |
| Lenalidomide | IKZF1/IKZF3 | MM.1S | ~100 - 1000 |
| Pomalidomide-based PROTACs | Target Specific | Varies | 1 - 100[6][7][8] |
Experimental Protocols
Western Blot for Ikaros/Aiolos Degradation
Objective: To qualitatively and quantitatively assess the degradation of Ikaros and Aiolos in response to treatment with this compound and controls.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)
-
Pomalidomide-5-C10-NH2 HCl, Pomalidomide, N-methylated Pomalidomide, Lenalidomide, Thalidomide
-
DMSO (vehicle)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth. The following day, treat the cells with serial dilutions of the test compounds and controls. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate.[9]
-
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
Cell Viability Assay (MTT or CCK-8)
Objective: To determine the effect of this compound and controls on cell proliferation and viability.
Materials:
-
96-well plates
-
Multiple myeloma cell lines
-
Test compounds and controls
-
MTT solution (5 mg/mL in PBS) or CCK-8 kit
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.[10]
-
Compound Treatment: Add serial dilutions of the compounds and controls to the wells. Include a vehicle control.
-
Incubation: Incubate for 48-72 hours.
-
Assay:
-
For MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate for another 2-4 hours to dissolve the formazan (B1609692) crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.[11]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cytokine Profiling by Flow Cytometry
Objective: To measure the intracellular production of cytokines such as IL-2 and IFN-γ in immune cells following treatment.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 beads)
-
Pomalidomide-5-C10-NH2 HCl and controls
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-IL-2, anti-IFN-γ
-
Flow cytometer
Procedure:
-
Cell Stimulation and Treatment: Isolate PBMCs and stimulate with anti-CD3/CD28 beads in the presence of the test compounds and controls for 24-72 hours.[12][13]
-
Protein Transport Inhibition: Add a protein transport inhibitor for the final 4-6 hours of incubation.[13]
-
Surface Staining: Stain for cell surface markers (e.g., CD4, CD8).
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IL-2, IFN-γ).[14][15]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of cytokine-producing cells within the CD4+ and CD8+ T cell populations.
Visualizations
Caption: Pomalidomide binds to CRBN, leading to the degradation of Ikaros and Aiolos, which in turn de-represses genes like IL-2, IFN-γ, and CD38, and induces apoptosis.
Caption: A stepwise workflow for assessing protein degradation via Western blot.
Caption: Logical framework for the inclusion of controls and comparators in Pomalidomide-5-C10-NH2 HCl studies.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Aminodecane | C10H23N | CID 22727972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decylamine | C10H23N | CID 8916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ascopubs.org [ascopubs.org]
- 11. mdpi.com [mdpi.com]
- 12. Gene Set - IKZF1 [maayanlab.cloud]
- 13. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 14. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 15. youtube.com [youtube.com]
Pomalidomide-5-C10-NH2 Hydrochloride: A Comparative Guide to Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Pomalidomide (B1683931) is a well-characterized immunomodulatory drug that functions as a molecular glue, binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event induces the recruitment of specific proteins, known as neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. The Pomalidomide-5-C10-NH2 hydrochloride derivative incorporates a C10 linker with a terminal amine group, designed to facilitate its conjugation to a ligand targeting a protein of interest for degradation via the PROTAC mechanism.
Mechanism of Action: Pomalidomide as a Molecular Glue
Pomalidomide exerts its therapeutic effects by binding to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1] This binding alters the substrate specificity of CRBN, leading to the recruitment and degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these factors is central to the anti-myeloma and immunomodulatory activities of pomalidomide.
Comparative Binding Affinities for Cereblon
The binding affinity of pomalidomide and other immunomodulatory drugs (IMiDs) to CRBN is a key determinant of their potency. While data for this compound is not available, the following table summarizes the binding affinities of pomalidomide and related compounds to CRBN. It is anticipated that the affinity of this compound for CRBN would be in a similar range to that of pomalidomide, as the core binding pharmacophore is retained.
| Compound | Binding Affinity (IC50 to CRBN) | Assay Method | Reference |
| Pomalidomide | ~2 µM | Competitive binding with thalidomide (B1683933) analog beads | --INVALID-LINK-- |
| Lenalidomide | ~2 µM | Competitive binding with thalidomide analog beads | --INVALID-LINK-- |
| Thalidomide | >10 µM | Competitive binding with thalidomide analog beads | --INVALID-LINK-- |
Selectivity and Off-Target Profile
Pomalidomide exhibits high selectivity for CRBN. Its primary neosubstrates are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This selective degradation is responsible for its potent anti-myeloma and immunomodulatory effects. The selectivity of PROTACs utilizing this compound will be largely determined by the specificity of the linked targeting ligand.
While pomalidomide is highly selective for CRBN, potential off-target effects should always be considered. Comprehensive proteomic studies are the gold standard for identifying unintended protein degradation events.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of binding affinity and selectivity. Below are protocols for commonly used assays.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This competitive binding assay measures the displacement of a fluorescently labeled tracer from CRBN by a test compound.
Materials:
-
GST-tagged recombinant human CRBN
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled thalidomide analog (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)
-
Test compound (e.g., this compound)
-
384-well low-volume white plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 2 µL of the diluted compound to the wells of a 384-well plate.
-
Add 2 µL of GST-CRBN solution to each well and incubate for 15 minutes at room temperature.
-
Prepare a master mix of the Europium-labeled anti-GST antibody and the fluorescent thalidomide analog in assay buffer.
-
Add 4 µL of the master mix to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths.
-
Calculate the FRET ratio and plot it against the compound concentration to determine the IC50 value.
Immunoprecipitation and Western Blotting for Neosubstrate Degradation
This method is used to confirm the degradation of target proteins in cells treated with the compound.
Materials:
-
Cell line of interest (e.g., multiple myeloma cells)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-IKZF1, anti-Aiolos, anti-CRBN, anti-GAPDH (loading control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Chemiluminescence detection system
Procedure:
-
Culture cells to the desired density.
-
Treat cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
For immunoprecipitation, incubate cell lysates with an anti-CRBN antibody, followed by protein A/G magnetic beads.
-
Wash the beads and elute the bound proteins.
-
Separate the proteins from whole-cell lysates or immunoprecipitated samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the proteins of interest.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Conclusion
This compound is a valuable tool for the development of PROTACs, leveraging the well-established and potent interaction of pomalidomide with CRBN. While direct comparative data for this specific derivative is lacking, the extensive characterization of pomalidomide provides a strong foundation for predicting its high specificity and selectivity for CRBN. Researchers utilizing this compound should perform rigorous experimental validation, including binding affinity determination and comprehensive proteomic profiling, to fully characterize the specificity and selectivity of their final PROTAC constructs.
References
Safety Operating Guide
Proper Disposal of Pomalidomide-5-C10-NH2 Hydrochloride: A Guide for Laboratory Professionals
For immediate release: Researchers and drug development professionals handling Pomalidomide-5-C10-NH2 hydrochloride must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This potent compound, a derivative of Pomalidomide, requires management as a hazardous pharmaceutical waste due to its potential reproductive toxicity. Disposal must be conducted in strict accordance with all applicable federal, state, and local regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before initiating any disposal protocol.
Waste Classification and Handling
This compound and any materials contaminated with it are classified as hazardous pharmaceutical waste. This classification necessitates a specific disposal pathway to mitigate risks to human health and the environment.
Key Handling Precautions:
| Precaution | Description |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves), when handling the compound or its waste. |
| Designated Area | Handle the compound and its waste in a designated area, such as a chemical fume hood, to minimize inhalation exposure. |
| Avoid Contamination | Prevent the compound from coming into contact with skin, eyes, or clothing. In case of contact, rinse the affected area immediately with copious amounts of water. |
| Spill Management | In the event of a spill, isolate the area and follow your institution's established spill cleanup procedures for hazardous materials. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedure
The following is a general procedural guide. Note: Your institution's specific protocols, as provided by your EHS department, supersede this guidance.
Step 1: Waste Segregation
-
Immediately upon generation, segregate all waste contaminated with this compound from other waste streams.
-
This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).
-
Step 2: Distinguish Between Trace and Bulk Waste
-
Trace Waste: Items that are "RCRA empty," meaning they contain less than 3% of the original weight of the substance. This typically includes empty vials, used gloves, and contaminated personal protective equipment (PPE).[1][2]
-
Bulk Waste: Any amount of the pure compound, solutions containing the compound, and materials used to clean up spills.[1][3]
Step 3: Containerization
-
Hazardous Waste Containers: Use designated, leak-proof, and sealable hazardous waste containers. These containers are typically black and must be clearly labeled as "Hazardous Pharmaceutical Waste".[4][5]
-
Labeling: The label must include:
-
The full chemical name: "this compound"
-
Hazard pictograms (e.g., health hazard, toxic).
-
The date of waste accumulation.
-
-
Container Management: Keep the container closed at all times except when adding waste. Do not overfill the container.
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
Step 5: Final Disposal
-
Licensed Transporter: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.
-
Manifesting: All hazardous waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from your facility to its final destination.[6]
-
Incineration: The required method of disposal for hazardous pharmaceutical waste is incineration at a Resource Conservation and Recovery Act (RCRA) permitted facility.[5][6] This high-temperature destruction process is necessary to ensure the complete breakdown of the active pharmaceutical ingredient.
Step 6: Decontamination of Reusable Labware
-
If reusable labware (e.g., glassware) is to be decontaminated, consult your EHS department for a validated decontamination procedure. Due to the hazardous nature of Pomalidomide, disposing of contaminated reusable items as hazardous waste may be the preferred and safer option.
Step 7: Record Keeping
-
Maintain meticulous records of the generation, accumulation, and disposal of all this compound waste. These records are essential for regulatory compliance.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols provided by your institution's Environmental Health and Safety department and adhere to all applicable regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
